Yttrium trichloride hexahydrate
Description
Contextual Significance of Rare Earth Elements in Modern Chemistry
Rare earth elements (REEs), a group of seventeen chemically similar metallic elements, are fundamental to numerous advanced technologies. rareelementresources.comquora.com This group includes the fifteen lanthanides, along with scandium and yttrium. rareelementresources.comquora.com Their unique electronic structures, particularly the presence of f-electrons, endow them with remarkable magnetic, luminescent, and catalytic properties. rareelementresources.comsnexplores.org These characteristics make them indispensable in a wide array of applications, from the miniaturization of electronics to green energy technologies and medical devices. rareelementresources.comsciencehistory.org
The importance of REEs is underscored by their designation as "critical minerals" by geological surveys, highlighting their role in national security and economic development. rareelementresources.com Their applications are diverse and impactful:
Catalysis: Cerium and lanthanum are crucial in catalytic converters for automobiles, converting harmful carbon monoxide to carbon dioxide. sciencehistory.org
Luminescence: Europium, yttrium, erbium, and neodymium are used as phosphors in energy-efficient lighting and displays, with europium being key to the development of color television. sciencehistory.org
Magnets: Neodymium, combined with iron and boron, creates the most powerful permanent magnets known, essential for wind turbines, electric motors, and computer hard drives. sciencehistory.org
Batteries: Mischmetal, a mixture of cerium, lanthanum, neodymium, and praseodymium, is used in nickel-metal hydride (NiMH) batteries, enhancing their energy density and lifespan. sciencehistory.org
Overview of Yttrium Compounds in Advanced Materials and Chemical Synthesis
Yttrium, a key rare earth element, and its compounds play a pivotal role in the advancement of materials science and chemical synthesis. numberanalytics.comsamaterials.com Yttrium's ability to enhance the properties of materials makes it a valuable component in various high-tech applications. numberanalytics.com
Key applications of yttrium compounds include:
Phosphors: Yttrium compounds are essential in producing phosphors for LEDs and formerly in cathode ray tube displays. wikipedia.org Yttrium oxide sulfide (B99878) doped with europium was instrumental in developing red phosphors for color television. wikipedia.org
Alloys: Adding yttrium to alloys, such as those of aluminum and magnesium, improves their strength and resistance to high-temperature oxidation. samaterials.com
Ceramics and Glass: Yttrium oxide is used to produce yttrium-iron-garnets (YIG), which have important magnetic properties and are used in microwave filters. sigmaaldrich.com It also increases the shock resistance and reduces the thermal expansion of glass.
Superconductors: Yttrium barium copper oxide (YBCO) was the first material discovered to superconduct above the boiling point of liquid nitrogen, a significant breakthrough in the field. stanfordmaterials.com
Catalysis: Yttrium compounds act as catalysts in processes like ethylene (B1197577) polymerization. wikipedia.org
Chemical Identity and Structural Forms of Yttrium Trichloride (B1173362) Hydrates
Yttrium trichloride exists primarily in two forms: the anhydrous form (YCl₃) and the hydrated form, yttrium trichloride hexahydrate (YCl₃·6H₂O). wikipedia.orgpangea-intl.com Both are colorless, crystalline solids that are highly soluble in water and deliquescent, meaning they readily absorb moisture from the air. wikipedia.org
The hexahydrate form has the molecular formula YCl₃·6H₂O and a molecular weight of 303.36 g/mol . sigmaaldrich.comnih.gov Its structure consists of a central yttrium ion (Y³⁺) coordinated with six water molecules, forming a complex cation, [Y(H₂O)₆]³⁺, which is then associated with three chloride anions (Cl⁻).
Distinctions Between Hydrated and Anhydrous Yttrium(III) Chloride
The primary distinction between hydrated and anhydrous salts lies in the presence of water molecules within the crystal structure of the hydrated form, known as water of crystallization. tutorchase.com This difference leads to variations in their physical and chemical properties.
| Property | This compound (YCl₃·6H₂O) | Anhydrous Yttrium Trichloride (YCl₃) |
| Formula | YCl₃·6H₂O | YCl₃ |
| Molecular Weight | 303.36 g/mol sigmaaldrich.com | 195.26 g/mol |
| Appearance | White crystals or powder thermofisher.comthermofisher.com | White solid |
| Melting Point | 100 °C (decomposes) sigmaaldrich.com | 721 °C |
| Density | 2.18 g/mL at 25 °C sigmaaldrich.com | 2.61 g/cm³ |
| Structure | Contains [Y(H₂O)₆]³⁺ and Cl⁻ ions | Layered cubic structure similar to AlCl₃ wikipedia.org |
Heating the hydrated salt does not simply remove the water to yield the anhydrous form; instead, it results in the formation of yttrium oxychloride (YOCl). wikipedia.org The preparation of anhydrous yttrium trichloride requires specific methods, such as the "ammonium chloride route," which involves reacting yttrium oxide with ammonium (B1175870) chloride and then thermally decomposing the resulting complex. wikipedia.org
Historical Perspectives and Contemporary Research Trajectories
The history of yttrium is intertwined with the discovery of rare earth elements. In 1788, an unusual black mineral was found in a quarry in Ytterby, Sweden. sciencehistory.org The chemist Johan Gadolin later identified a new "earth" (oxide) within this mineral, which he named yttria. sciencehistory.org This discovery eventually led to the isolation of the element yttrium, named after the town of Ytterby. sciencehistory.org
Early research on rare earths was challenging due to the difficulty in separating these chemically similar elements. sciencehistory.org The development of techniques like spectroscopy and ion-exchange chromatography in the 20th century was crucial for their isolation and characterization. sciencehistory.org
Contemporary research on this compound and other yttrium compounds is focused on several key areas:
Nanomaterials: Yttrium chloride hexahydrate serves as a precursor for synthesizing yttrium oxide nanocrystallites, which have applications in various fields. ottokemi.com
Catalysis: It is used to prepare highly active and enantioselective yttrium precatalysts for asymmetric chemical reactions, such as hydroamination. ottokemi.com
Luminescent Materials: Research continues to explore the use of yttrium-based hosts for lanthanide ions to create novel phosphors with tailored light-emitting properties for applications in lighting and displays. rsc.org
Advanced Materials: The role of yttrium in creating high-performance alloys, ceramics, and superconductors remains an active area of investigation. numberanalytics.comstanfordmaterials.com
Structure
2D Structure
Properties
IUPAC Name |
yttrium(3+);trichloride;hexahydrate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H2O.Y/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINACGXCEZNYTF-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12O6Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10361-92-9 (Parent) | |
| Record name | Yttrium chloride hexahydrate | |
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DSSTOX Substance ID |
DTXSID3051416 | |
| Record name | Yttrium chloride hexahydrate | |
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Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10025-94-2 | |
| Record name | Yttrium chloride hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium chloride (YCl3), hexahydrate | |
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| Record name | YTTRIUM CHLORIDE HEXAHYDRATE | |
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Synthetic Methodologies for Yttrium Trichloride Hexahydrate and Derived Compounds
Direct Synthesis Routes of Yttrium Chloride Species
Direct synthesis methods are fundamental for producing both hydrated and anhydrous forms of yttrium chloride. The choice of precursor and reaction conditions dictates the final product.
Preparation from Yttrium Oxide Precursors
A common and economically viable method for synthesizing yttrium trichloride (B1173362) hexahydrate involves the reaction of yttrium oxide (Y₂O₃) with aqueous hydrochloric acid (HCl). wikipedia.orgresearchgate.net Yttrium oxide, being a readily available starting material, is dissolved in boiling aqueous HCl until the solution is saturated. researchgate.net The hot solution is then filtered to remove any unreacted oxide and concentrated by heating until the onset of crystallization. researchgate.net Subsequent cooling allows for the formation of crystalline yttrium trichloride hexahydrate in high yield. researchgate.net The chemical reaction for this process is:
Y₂O₃ + 6HCl + 9H₂O → 2(YCl₃·6H₂O)
It is important to note that simple heating of the resulting this compound does not yield the anhydrous form; instead, it leads to the formation of yttrium oxychloride. wikipedia.org
"Ammonium Chloride Route" for Anhydrous Yttrium(III) Chloride and Complex Intermediates
To obtain anhydrous yttrium(III) chloride, the "ammonium chloride route" is a widely employed method. wikipedia.orgresearchgate.net This process can start from yttrium oxide, hydrated yttrium chloride, or yttrium oxychloride. wikipedia.org The initial step involves the formation of an intermediate complex, ammonium (B1175870) pentachloroyttrate(III) ((NH₄)₂[YCl₅]). wikipedia.org
The reactions are as follows:
From yttrium oxide: 10NH₄Cl + Y₂O₃ → 2(NH₄)₂[YCl₅] + 6NH₃ + 3H₂O wikipedia.org
From this compound: YCl₃·6H₂O + 2NH₄Cl → (NH₄)₂[YCl₅] + 6H₂O wikipedia.org
(NH₄)₂[YCl₅] → 2NH₄Cl + YCl₃ wikipedia.org
Thermodynamic and kinetic studies have shown that the chlorination process occurs between 493 K and 573 K, while the decomposition of the intermediate to anhydrous YCl₃ happens at temperatures above 717 K. bohrium.com A patented method highlights using an open reactor and temperatures between 400°C and 520°C to produce anhydrous yttrium-rich mixed rare earth chlorides with low water-insoluble content. google.comgoogle.com
Solvothermal and Hydrothermal Synthesis Approaches
Solvothermal and hydrothermal methods utilize this compound as a precursor for the synthesis of more complex materials, such as metal-organic frameworks and oxide nanocubes, under controlled temperature and pressure conditions.
Hydrothermal Synthesis of Yttrium-Containing Metal-Organic Frameworks (MOFs)
Yttrium-based Metal-Organic Frameworks (MOFs) are crystalline materials with porous structures, synthesized using yttrium(III) precursors. While yttrium nitrate (B79036) is a common precursor, yttrium trichloride has also been explored. chemrxiv.org For instance, a novel yttrium-based MOF with the formula [Y₅L₆(OH)₃(DMF)₃]·5H₂O was prepared via a solvothermal procedure. rsc.org Another study demonstrated the synthesis of a bioactive Yttrium-MOF using microwave-assisted methods. nih.gov The synthesis of rare-earth cluster-based MOFs, often performed with metal nitrate salts, can also utilize other Y(III) precursors, highlighting the versatility of yttrium sources in MOF synthesis. chemrxiv.org
Hydrothermal Synthesis of Yttrium Oxide Nanocubes utilizing Yttrium(III) Chloride Solutions
Hydrothermal synthesis is a prominent technique for producing yttrium oxide (Y₂O₃) nanoparticles with controlled morphologies. Yttrium(III) chloride solutions are used as the yttrium source in these syntheses. mdpi.com For example, Y₂O₃ nanocubes have been synthesized by heating a mixture of YCl₃ solution and hexamethylenetetramine (HMTA) in a Teflon-lined autoclave at 180°C for 24 hours. mdpi.comresearchgate.net The morphology of the resulting Y₂O₃ nanoparticles can be influenced by factors such as pH and the presence of other reagents like phenol, which can lead to flower-shaped nanostructures. mdpi.com
Wet Chemical Synthesis Techniques
Wet chemical synthesis encompasses a variety of solution-based methods for producing yttrium compounds. These techniques offer control over particle size and composition.
One example is the synthesis of yttrium oxide nanoneedles through a process involving the precipitation of yttrium hydroxide (B78521) (Y(OH)₃) from a YCl₃ solution using sodium hydroxide (NaOH). mdpi.com The pH of the YCl₃ solution is carefully adjusted to 8.4 to ensure complete precipitation. mdpi.com This yttrium hydroxide slurry is then subjected to carbonation with CO₂ to form yttrium carbonate, which upon calcination, yields yttrium oxide nanoneedles. mdpi.com
Another wet chemical application involves the low-temperature hydrothermal treatment of solutions containing yttrium chloride hexahydrate, L-lactic acid, and hexamethylenetetramine (HMT) to produce yttrium lactates. rsc.org Varying the concentrations of the reactants can lead to different products, including crystalline yttrium lactate (B86563) dihydrate and a semi-amorphous fibrous material. rsc.org
The table below summarizes the various synthetic methodologies discussed:
| Product | Synthetic Method | Precursors | Key Conditions | Reference(s) |
| This compound | Direct Synthesis | Yttrium Oxide, Hydrochloric Acid | Boiling aqueous solution, cooling for crystallization | wikipedia.org, researchgate.net |
| Anhydrous Yttrium(III) Chloride | "Ammonium Chloride Route" | Yttrium Oxide or YCl₃·6H₂O, Ammonium Chloride | Formation of (NH₄)₂[YCl₅] intermediate, thermal decomposition > 717 K | wikipedia.org, bohrium.com, researchgate.net |
| Yttrium-Containing MOFs | Solvothermal/Hydrothermal | Yttrium(III) Precursors (including YCl₃), Organic Ligands | Controlled temperature and pressure | chemrxiv.org, rsc.org |
| Yttrium Oxide Nanocubes | Hydrothermal Synthesis | Yttrium(III) Chloride, Hexamethylenetetramine (HMTA) | 180°C for 24 hours in an autoclave | mdpi.com, researchgate.net |
| Yttrium Oxide Nanoneedles | Wet Chemical Synthesis | Yttrium(III) Chloride, Sodium Hydroxide, Carbon Dioxide | Precipitation of Y(OH)₃, followed by carbonation and calcination | mdpi.com |
| Yttrium Lactates | Wet Chemical Synthesis | This compound, L-lactic Acid, Hexamethylenetetramine (HMT) | Low-temperature hydrothermal treatment (100°C) | rsc.org |
Sol-Gel Processing for Yttrium-Based Nanocomposites and Coatings
The sol-gel method is a versatile wet-chemical technique used to produce a variety of materials, including nanocomposites and coatings, with a high degree of homogeneity and purity at relatively low temperatures. sciforum.netbohrium.com this compound can be utilized as a precursor in sol-gel synthesis to create yttrium-based materials.
In a typical sol-gel synthesis of yttrium oxide (Y₂O₃) nanocrystallites, this compound is dissolved in a solvent like methanol. mdpi.commdpi.com A chelating agent, such as acetylacetone, may be added to stabilize the yttrium sol. mdpi.com The sol is then converted into a gel, which is subsequently heat-treated to obtain the final Y₂O₃ nanocrystallites. mdpi.com The incorporation of structure-directing agents like P-123 poloxamer can influence the physicochemical properties of the resulting nanoparticles, such as crystallinity and purity. mdpi.com Studies have shown that Y₂O₃ nanostructured powders prepared from yttrium chloride in the presence of P-123 poloxamer can exhibit enhanced properties compared to those synthesized from yttrium nitrate. mdpi.com The crystallite size of Y₂O₃ produced by this method can range from 21 to 32 nm. mdpi.com
The sol-gel process is also employed to create yttrium-based coatings. For example, yttria-based polymeric coatings have been developed using yttrium trimethoxyethoxide, which can be synthesized from yttrium precursors. nih.gov While this specific example uses a different precursor, the principle of forming a sol and then a gel to create a coating is central to the sol-gel method. In the context of yttrium aluminosilicates, while yttrium nitrate has been used as a precursor, its use can lead to inhomogeneities. dtic.mil This highlights the importance of precursor selection in achieving the desired material properties.
The parameters of the sol-gel process, such as the choice of precursor, solvent, water-to-alkoxide ratio, pH, and annealing temperature, all play a critical role in determining the final properties of the nanocomposites and coatings. bohrium.commdpi.comscielo.br
Table 2: Sol-Gel Synthesis of Yttrium-Based Materials
| Precursor | Solvent | Additive/Mediator | Product | Key Findings | Reference |
| This compound | Methanol | P-123 Poloxamer | Y₂O₃ Nanocrystallites | Enhanced crystallinity and purity compared to nitrate precursor. | mdpi.com |
| This compound | Methanol | Acetylacetone | Y₂O₃ Nanocrystallites | Formation of a stable yttrium sol. | mdpi.com |
| Yttrium Nitrate | Polyvinyl Alcohol (PVA) | Nitric Acid | Y₂O₃ Crystals | pH variation can minimize calcination time and temperature. | scielo.br |
Controlled Synthesis of Yttrium Lactate (Amorphous and Crystalline Forms)
The synthesis of yttrium lactate in both amorphous and crystalline forms can be achieved through a controlled hydrothermal process using this compound as the starting material. nih.govscispace.com This synthesis demonstrates how subtle changes in reaction conditions can lead to significantly different product morphologies and crystallinities.
The general synthetic strategy involves heating an aqueous solution of this compound, L-lactic acid, and hexamethylenetetramine (HMT) in a closed vessel. nih.govscispace.com HMT serves as a pH buffer, and its concentration, along with the concentration of lactic acid, plays a crucial role in determining the final product. nih.govscispace.com
A crystalline molecular yttrium lactate complex, with the formula Y(Lac)₃(H₂O)₂, can be synthesized under specific conditions. nih.govrsc.orgpnpi.spb.ru This is achieved by using a high ligand-to-metal molar ratio and maintaining mild hydrothermal conditions. nih.govrsc.org In this complex, the coordination sphere of the yttrium ion is saturated with lactate ligands and water molecules, resulting in a neutral molecular moiety. nih.govrsc.orgpnpi.spb.ru
Conversely, a slight increase in the pH of the reaction mixture, for instance from 4.5 to 5.5, promotes the formation of a semi-amorphous, fibrous basic yttrium lactate. nih.govrsc.orgrsc.org This material has a presumed chemical composition of Y₄(OH)₅(C₃H₅O₃)₇·6H₂O. nih.govrsc.orgrsc.org The concentration of lactic acid also influences the outcome; low concentrations can lead to the formation of amorphous precipitates, while intermediate concentrations can result in the formation of monolithic gels. scispace.comrsc.org
Table 3: Synthesis of Yttrium Lactate from this compound
| YCl₃·6H₂O Conc. | HMT Conc. | L-lactic Acid Conc. | Temperature | Time | Product | Reference |
| 1.7 x 10⁻² M | 2.4, 5.6, or 12 x 10⁻² M | 0.5 - 8.5 x 10⁻² M | 100 °C | 24 h | Crystalline Y(Lac)₃(H₂O)₂ or Amorphous Y₄(OH)₅(C₃H₅O₃)₇·6H₂O | nih.govscispace.com |
Thermal Decomposition Pathways of Yttrium Precursors and Complexes
The thermal decomposition of yttrium precursors, including hydrated chlorides and various coordination complexes, is a common method for producing yttrium oxide. The pathway of decomposition is highly dependent on the nature of the precursor and the heating conditions.
The thermal decomposition of yttrium chloride hydrate (B1144303) has been studied using thermogravimetric analysis. osti.gov The process begins with the loss of water of hydration in the temperature range of 55 to 110 °C. osti.gov Further heating leads to the formation of an intermediate monohydrate, followed by the formation of yttrium oxychloride (YOCl). osti.govwikipedia.org The final product upon heating yttrium chloride hydrate in air is typically yttrium oxychloride, not the anhydrous chloride. wikipedia.org The complete conversion to yttrium oxide from the oxychloride requires higher temperatures.
In a related context, the thermal decomposition of yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) proceeds through a complex condensation process. researchgate.net It involves the formation of intermediate oxynitrates, such as a tetramer with the arrangement Y₄O₄(NO₃)₄, which gradually loses N₂O₅ to form Y₄O₅(NO₃)₂ and ultimately transforms into yttrium oxide. researchgate.net
The thermal decomposition of yttrium coordination complexes is also a route to yttrium oxide nanoparticles. For example, a newly synthesized Y(III) complex, [Y(Cup)₂(Gly)∙2H₂O], can be thermally decomposed in an oven at 400°C for 30 minutes to yield yttrium oxide nanoparticles. orientjchem.org The off-white powder obtained is then washed to remove impurities. orientjchem.org
The study of thermal decomposition pathways is crucial for designing synthetic routes to yttrium-based materials with desired phases and morphologies.
Synthesis of Specific Yttrium Coordination Complexes using this compound
Yttrium trichloride, both in its anhydrous and hydrated forms, is a key starting material for the synthesis of a variety of yttrium coordination complexes. These complexes are of interest for their potential applications in catalysis, materials science, and as precursors for other yttrium compounds.
One example, as detailed in section 2.3.3, is the synthesis of the crystalline yttrium lactate complex, Y(Lac)₃(H₂O)₂, from this compound. nih.gov In this complex, the yttrium ion is coordinated to three lactate ligands and two water molecules. nih.gov
Yttrium trichloride is also used to synthesize organometallic complexes. For instance, tris(methylcyclopentadienyl)yttrium(III), (MeCp)₃Y, can be synthesized by reacting anhydrous yttrium(III) chloride with sodium methylcyclopentadienide (MeCpNa) in a solvent like tetrahydrofuran (B95107) (THF) or toluene. google.com The reaction mixture is typically heated to facilitate the reaction, and the product is isolated after removing the solvent. google.com Similarly, other substituted cyclopentadienyl (B1206354) complexes, such as tris(butylcyclopentadienyl)yttrium(III), can be prepared using the corresponding sodium cyclopentadienide (B1229720) reagent. google.com
Another class of yttrium coordination complexes synthesized from yttrium trichloride are the tris(biaryldiyl)yttrium(III) complexes. For example, tris(biphenyldiyl)yttrium(III) can be synthesized by treating YCl₃ with 2,2′-dilithiobiphenyl in THF. nih.gov This reaction leads to the formation of a homoleptic yttrium hydrocarbyl complex. nih.gov
Furthermore, yttrium trichloride can react with ligands such as phosphine (B1218219) oxides to form complexes like [Y(Me₃PO)₆]X₃ (where X is a halide). wikipedia.org It can also form complex halides, for instance, by reacting with other metal halides.
The synthesis of these coordination complexes often involves salt metathesis reactions, where the chloride ligands on the yttrium precursor are replaced by other anionic ligands. The choice of solvent and reaction conditions is critical to obtaining the desired product in good yield and purity.
Advanced Characterization Techniques and Structural Analysis of Yttrium Trichloride Hexahydrate and Its Derivatives
Crystallographic Investigations
Crystallographic studies are essential for determining the atomic arrangement within yttrium trichloride (B1173362) and its derivatives. Techniques such as X-ray and neutron diffraction provide detailed information about the crystal lattice, phase purity, and structural order.
Powder X-ray Diffraction (XRD) for Phase Identification and Crystalline Structure Analysis
Powder X-ray Diffraction (XRD) is a primary analytical technique for the characterization of polycrystalline materials. latech.edu It is extensively used for the phase identification of unknown crystalline substances, where the resulting diffraction pattern acts as a unique "fingerprint" for a specific material. malvernpanalytical.comncl.ac.uk This is achieved by comparing the experimental diffraction pattern with entries in reference databases. malvernpanalytical.comncl.ac.uk
In the context of yttrium compounds, XRD is crucial for confirming the synthesis of the desired phase and assessing its purity. For instance, studies on the synthesis of yttrium oxide (Y₂O₃) nanoparticles from precursors like yttrium chloride rely on XRD to verify the formation of the cubic Y₂O₃ phase. mdpi.comresearchgate.net The technique can distinguish between different crystalline phases (polymorphs) of the same chemical compound and can detect impurities or unreacted species from a synthesis reaction. ncl.ac.uk
For anhydrous yttrium(III) chloride, XRD analysis has determined its crystal structure. It crystallizes in a monoclinic system with a layered structure analogous to that of aluminum trichloride (AlCl₃). wikipedia.orgchemicalbook.com The yttrium ions occupy one-third of the octahedral holes within a close-packed chloride ion lattice. wikipedia.org Specific crystallographic data for the anhydrous form have been well-established through these diffraction studies. chemicalbook.comchemicalbook.com
Table 1: Crystallographic Data for Anhydrous Yttrium(III) Chloride
| Compound | Formula | Crystal System | Space Group | Lattice Parameters |
|---|---|---|---|---|
| Yttrium(III) chloride | YCl₃ | Monoclinic | C2/m | a = 0.692 nm, b = 1.19 nm, c = 0.644 nm, β = 111° |
Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com
Neutron Powder Diffraction (NPD) for In Situ Reaction Monitoring and Disorder Analysis
Neutron Powder Diffraction (NPD) is a powerful technique that complements XRD, offering distinct advantages for certain structural analyses. Because neutrons scatter from atomic nuclei rather than electron clouds, they are particularly sensitive to the positions of light elements, such as the hydrogen atoms in water molecules. This makes NPD highly suitable for studying hydrated compounds.
A key application of NPD is the in situ monitoring of chemical reactions and phase transitions. nih.gov For example, specialized sample environments allow for the study of materials under controlled humidity, enabling researchers to observe humidity-induced phase transitions and reactions in real-time. nih.gov This capability would be invaluable for analyzing the dehydration process of yttrium trichloride hexahydrate, tracking the structural changes as water molecules are removed from the crystal lattice. Furthermore, NPD is effective for analyzing structural disorder, such as the orientation of water molecules or the distribution of different ions within a crystal structure.
Crystal Structure Determination of Yttrium(III) Chloride (Anhydrous and Hydrate (B1144303) Forms)
The crystal structures of both anhydrous and hydrated yttrium(III) chloride have been determined, revealing significant differences due to the incorporation of water molecules into the lattice.
Anhydrous Yttrium(III) Chloride (YCl₃): The anhydrous form adopts the aluminum trichloride (AlCl₃) crystal structure. wikipedia.orgchemicalbook.com It is monoclinic, belonging to the C2/m space group. chemicalbook.comchemicalbook.commaterialsproject.org The structure consists of two-dimensional layers of edge-sharing YCl₆ octahedra. materialsproject.org Within these layers, each Y³⁺ ion is coordinated to six Cl⁻ ions in a distorted octahedral geometry. materialsproject.org
Yttrium(III) Chloride Hexahydrate (YCl₃·6H₂O): The hexahydrate form has a more complex structure. It is composed of complex cations and chloride anions. nih.govamericanelements.com While a specific detailed structure for this compound is noted, it is known to be isostructural with other lanthanide chloride hydrates, such as ytterbium(III) chloride hexahydrate. nih.gov In the case of the ytterbium analogue, the structure consists of a complex cation, [YbCl₂(H₂O)₆]⁺, and a free Cl⁻ anion. nih.gov The metal center is coordinated by six water molecules and two chloride ions, resulting in a distorted square antiprism geometry. nih.gov The positive charge of this complex is balanced by the remaining chloride anion, which engages in hydrogen bonding with the coordinated water molecules. nih.gov This arrangement highlights that not all chloride ions are directly bonded to the yttrium ion in the hydrated form.
Morphological and Nanostructural Characterization
Electron microscopy techniques are indispensable for visualizing the external morphology and internal structure of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) for Surface and Particle Morphology
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to obtain detailed information about a sample's surface topography and particle morphology. nanoscience.com By scanning a focused beam of electrons over a sample, SEM produces images that reveal characteristics such as particle shape, size, and aggregation. nanoscience.com
In the analysis of materials derived from yttrium trichloride, SEM is used to examine the morphology of the resulting powders. For example, SEM analysis of yttrium oxide synthesized via wet chemical methods has shown irregular crystalline structures that coalesce to form micro-sized particles. researchgate.net In other preparations, SEM micrographs have revealed different morphologies, from primary particles to larger spray-dried granules. researchgate.net This information is critical for understanding how synthesis conditions affect the final product's physical form, which in turn influences its properties and applications.
Transmission Electron Microscopy (TEM) for Nanoparticle Size and Shape Analysis
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, making it a powerful tool for characterizing the size, shape, and internal structure of nanoparticles. mdpi.comresearchgate.net By passing a beam of electrons through an ultrathin sample, TEM can resolve features down to the atomic level. researchgate.net
TEM is essential for the detailed analysis of nanoparticles synthesized using this compound as a precursor. Studies on yttrium oxide (Y₂O₃) nanoparticles have used TEM to precisely determine their size and shape. Research has shown that depending on the synthesis method, these nanoparticles can be quasi-spherical or mostly cuboidal. researchgate.netjksus.orgmdpi.com Size distribution analysis, often performed with software like ImageJ, can be accurately determined from TEM micrographs, with studies reporting mean diameters in the range of 15 to 35 nm. mdpi.comnih.govresearchgate.net For example, one study found Y₂O₃ nanoparticles to have a size of 35 ± 10 nm, while another reported a range of 18 ± 5 nm. researchgate.netjksus.org Such precise characterization is vital for applications in fields like nanomedicine and advanced materials, where nanoparticle dimensions directly impact performance. researchgate.net
Table 2: Nanoparticle Characterization via TEM for Yttrium-Based Materials
| Material | Precursor | Synthesis Method | Observed Shape | Size Range (nm) |
|---|---|---|---|---|
| Yttrium Oxide (Y₂O₃) | Yttrium Chloride (YCl₃) | Hydrothermal | Cubes, Flowers | Not specified |
| Yttrium Oxide (Y₂O₃) | Not specified | Not specified | Cuboidal | 35 ± 10 |
| Yttrium Oxide (Y₂O₃) | Not specified | Not specified | Cuboidal | 18 ± 5 |
| Yttrium-doped Perovskite | Not specified | Sol-gel | Quasi-spherical | 15 - 25 |
Data sourced from various research articles. mdpi.comresearchgate.netjksus.orgmdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | YCl₃·6H₂O |
| Yttrium(III) chloride | YCl₃ |
| Yttrium oxide | Y₂O₃ |
| Aluminum trichloride | AlCl₃ |
Thermal Stability and Decomposition Profiling
The thermal behavior of this compound is critical for its handling, storage, and application, particularly in processes requiring anhydrous conditions. Techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provide a comprehensive profile of its thermal stability and decomposition pathway.
Thermogravimetric Analysis (TGA) is employed to continuously measure the mass of a sample as it is heated at a controlled rate. For this compound, TGA reveals a multi-step decomposition process primarily involving the loss of its six molecules of water of hydration.
Detailed studies on the thermal decomposition of this compound show that the loss of water begins at temperatures between 55°C and 110°C. osti.govsemanticscholar.org The process is not a single event but occurs in stages. As the temperature increases, the compound loses water molecules, leading to the formation of lower hydrates. A stable intermediate corresponding to the monohydrate (YCl₃·H₂O) is often observed as a plateau in the TGA curve, indicating its relative thermal stability over a specific temperature range. osti.gov
Table 1: TGA Decomposition Stages of this compound
| Temperature Range (°C) | Event | Intermediate/Final Product |
| 55 - 110 | Onset of dehydration | Lower hydrates |
| 110 - ~250 | Stepwise loss of 5 H₂O molecules | Yttrium Trichloride Monohydrate (YCl₃·H₂O) |
| > 250 | Loss of final H₂O and hydrolysis | Yttrium Oxychloride (YOCl) |
| > 445 | Stable plateau | Yttrium Oxychloride (YOCl) |
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. This technique identifies physical and chemical changes that involve the absorption or release of heat.
For this compound, the DTA curve complements the TGA data by showing distinct endothermic peaks that correspond to each stage of mass loss. An endotherm is a thermal event where the sample absorbs heat, characteristic of processes like melting and dehydration. The initial melting of the hydrate itself is observed as an endothermic event, followed by a series of endotherms corresponding to the stepwise removal of water molecules. tdl.orgresearchgate.net
The largest and most significant endothermic peaks align with the rapid mass loss stages seen in the TGA curve, particularly the transition from the hexahydrate to the monohydrate. researchgate.net A final endothermic event at higher temperatures corresponds to the hydrolysis reaction, where the yttrium trichloride monohydrate decomposes to form yttrium oxychloride. researchgate.net The DTA curve thus provides a "thermal fingerprint" of the compound, detailing the temperatures at which significant transformations occur.
Table 2: Correlation of DTA Events with Decomposition of this compound
| DTA Peak Type | Corresponding Event | Temperature Region |
| Endothermic | Melting of the hydrate | ~100°C |
| Endothermic | Stepwise dehydration | 100 - 250°C |
| Endothermic | Hydrolysis to form Yttrium Oxychloride | > 250°C |
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that quantifies the amount of heat absorbed or released by a sample during thermal transitions. urfu.ruresearchgate.net By measuring the heat flow to or from the sample in comparison to a reference, DSC can determine the enthalpy (ΔH) of phase transitions such as melting and dehydration.
When analyzing this compound, DSC provides quantitative data for the endothermic events identified by DTA. The dehydration process is characterized by one or more endothermic peaks on the DSC thermogram. The area under these peaks is directly proportional to the enthalpy change associated with the removal of the water of hydration. This data is crucial for understanding the energy requirements to form the anhydrous or intermediate hydrate phases. tue.nlresearchgate.net
Furthermore, DSC can be used to investigate the melting transition of the hexahydrate, which occurs at approximately 100°C. researchgate.net The precise measurement of the enthalpy of fusion and dehydration is vital for controlling industrial processes where yttrium trichloride is used as a precursor.
Purity Assessment and Impurity Analysis
The utility of yttrium trichloride in advanced applications, such as in phosphors, lasers, and as a catalyst precursor, is highly dependent on its purity. Commercial grades of this compound are available in high purity levels, typically ranging from 99.9% to 99.999%. thermofisher.comiea-shc.org
The most significant challenge in producing high-purity yttrium compounds is the removal of other rare earth elements, which have very similar chemical properties. Trace metal impurities are the primary focus of purity analysis. The state-of-the-art technique for this purpose is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). ICP-MS offers exceptional sensitivity and is capable of detecting and quantifying trace and ultra-trace elemental impurities down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. This makes it ideal for certifying the purity of high-grade yttrium trichloride and ensuring the absence of other lanthanides (e.g., Gadolinium, Dysprosium, Erbium) that could interfere with its desired optical or chemical properties. Other techniques like X-ray Fluorescence (XRF) and Optical Emission Spectroscopy (OES) can also be used for elemental analysis.
Table 3: Purity and Impurity Analysis Techniques
| Analysis Type | Technique | Common Impurities Detected |
| Trace Element Analysis | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Other Rare Earth Elements (La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu), Fe, Ca, Al, Si |
| Elemental Composition | X-ray Fluorescence (XRF) | Major and minor elemental constituents |
| Purity Verification | Titration, Gravimetric Analysis | Overall assay of Yttrium content |
Coordination Chemistry and Complexation Behavior of Yttrium Trichloride Hexahydrate
Lewis Acidity of the Yttrium(III) Center in Solution and Solid State
The yttrium(III) ion (Y³⁺), with its high charge-to-radius ratio, functions as a hard Lewis acid. rsc.org This characteristic governs its interaction with Lewis bases, forming a variety of complexes. In the solid state, the anhydrous form, yttrium trichloride (B1173362) (YCl₃), adopts a layered crystal structure where the yttrium ion is coordinated to six chloride ions in an octahedral geometry. wikipedia.org
In solution, the Lewis acidity of the Y³⁺ center is evident in its interactions with various ligands. Yttrium triflate, for instance, has been identified as a Lewis acid catalyst. rsc.org The catalytic activity of yttrium-based complexes in reactions such as the cycloaddition of CO₂ to epoxides further underscores the Lewis acidic nature of the yttrium center. rsc.org Computational studies, including Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of these yttrium complexes, providing insights into their catalytic mechanisms. rsc.orgrsc.org The interaction of yttrium complexes with other Lewis acids, such as those of aluminum, gallium, and indium, has also been explored, leading to the formation of heterometallic complexes. nih.gov
Hydration and Solvation Sphere Investigations in Aqueous Systems
In aqueous solutions, the yttrium(III) ion is strongly hydrated. rsc.org The structure and dynamics of this hydration sphere have been a subject of detailed investigation.
Formation and Stability of Yttrium-Water Clusters
Raman spectroscopy and computer simulations have shown that the Y³⁺ ion in aqueous solution is hydrated by eight water molecules, forming a stable [Y(OH₂)₈]³⁺ aqua ion with a square-antiprismatic geometry. rsc.orgnih.gov The Y³⁺–O bond distance in this hydrated complex has been determined to be approximately 2.366 Å. rsc.org While the octa-aqua ion is the predominant species, the hydration sphere is somewhat labile, with a reported water exchange rate constant of 2 x 10⁷ s⁻¹ at 25°C. rsc.org DFT calculations have been used to model the [Y(OH₂)₈]³⁺ cluster, and the calculated Y-O bond distance and vibrational frequencies are in good agreement with experimental data. nih.gov The study of yttrium oxide clusters (YₙOₘ) has also provided insights into the stability and bonding of yttrium with oxygen. rsc.orgrsc.org
Contact Ion Pair Formation in Aqueous Yttrium Chloride Solutions
In concentrated aqueous solutions of yttrium chloride, the formation of contact ion pairs occurs. nih.gov This phenomenon, where the chloride ion directly interacts with the hydrated yttrium ion, has been detected over a concentration range of 0.479–3.212 mol L⁻¹. nih.gov These ion pairs are considered relatively weak and tend to dissociate upon dilution, with nearly all complexes disappearing at concentrations below 0.2 mol L⁻¹. nih.gov The concept of ion pairing involves electrostatic interactions that are strong enough to overcome the random thermal motion of the ions, leading them to behave as a single unit. nih.gov
Formation of Chloro- and Nitrato-Complexes in Solution
In the presence of additional chloride ions, such as in yttrium chloride solutions with added hydrochloric acid, chloro-complexes of the type [Y(OH₂)₈₋ₙClₙ]⁽³⁻ⁿ⁾⁺ (for n = 1, 2) are formed. nih.gov Similarly, in aqueous solutions of yttrium nitrate (B79036), nitrato-complexes with the general formula [Y(OH₂)₈₋ₙ(NO₃)ₙ]⁽³⁻ⁿ⁾⁺ (for n = 1, 2) have been identified over a concentration range of 0.198–2.035 mol L⁻¹. nih.gov These nitrato-complexes are also weak and dissociate at concentrations below 0.1 mol L⁻¹. nih.gov The stability of these complexes is a key factor in their formation and persistence in solution. researchgate.net
Interactions with Organic Ligands
The Lewis acidic yttrium(III) center readily coordinates with a variety of organic ligands, particularly those containing oxygen donor atoms.
Complexation with Amino Acids and Related Compounds (e.g., Penicillinates)
Yttrium trichloride hexahydrate serves as a precursor in the synthesis of complexes with biologically relevant organic molecules, including amino acids and their derivatives like penicillinates. While detailed crystal structures of simple yttrium-amino acid complexes are not extensively documented in the provided literature, research demonstrates its utility in forming more complex structures. For instance, this compound is used in the synthesis of mixed ligand yttrium(III) complexes involving the amino acid L-glycine and another primary ligand, Cupron. orientjchem.org In this process, an aqueous solution of this compound is first reacted with the primary ligand, followed by the dropwise addition of the amino acid solution to form the final complex. orientjchem.org
The interaction of yttrium with amino acid residues is also crucial in the field of protein crystallography. Yttrium trichloride has been identified as a critical additive for obtaining high-quality crystals of macromolecules. nih.gov Structural analysis reveals that yttrium ions can coordinate specifically with the surface-exposed glutamate (B1630785) and aspartate side chains of different protein molecules, bridging them to form stable crystal lattices. researchgate.net This demonstrates the affinity of the yttrium ion for the carboxylate groups of these acidic amino acids.
In the context of related compounds, yttrium(III) forms complexes with penicillinates. Spectroscopic and analytical studies suggest the formation of a complex with the chemical formula [Y(Pin)2]Cl·6H2O. ajol.inforesearchgate.net Structural modeling of the Y(Pin)2 complex indicates that the yttrium ion is chelated by the penicillinate ligands. researchgate.net X-ray diffraction (XRD) analysis of the yttrium-penicillinate complex shows a semi-crystalline nature with an average crystallite size of approximately 48.78 nm. researchgate.net
| Compound/Molecule | Yttrium Source | Resulting Complex/Application | Key Finding | Reference |
|---|---|---|---|---|
| L-glycine | Yttrium chloride hexahydrate | Mixed ligand complex [Y(Cup)2(Gly)∙2H2O] | Serves as a secondary ligand in a mixed complex. | orientjchem.org |
| Penicillinate (Pin) | Not specified | [Y(Pin)2]Cl·6H2O | Forms a semi-crystalline complex with a proposed 1:2 metal-to-ligand ratio. | ajol.inforesearchgate.net |
| Proteins (e.g., SelB, β-lactoglobulin) | Yttrium chloride | Protein crystals for structural analysis | Y3+ ions coordinate with glutamate and aspartate residues, aiding crystallization. | nih.govresearchgate.net |
Role in the Formation of Rare Earth and Zinc Layered Hydroxide (B78521) Salts with Organic Anions
This compound is a key starting material in the synthesis of layered hybrid materials, specifically Rare Earth and Zinc Layered Hydroxide Salts (LHS). These materials are structured with inorganic layers of metal hydroxides, and the gallery spaces between these layers are occupied by organic anions and water molecules.
In a typical synthesis, an aqueous solution containing this compound and zinc chloride is prepared. The organic anion, which acts as a luminescent sensitizer, is dissolved separately. The metal salt solution is then slowly added to the organic anion solution under controlled pH conditions, leading to the co-precipitation of the layered hydroxide salt. The yttrium (Y³⁺) and zinc (Zn²⁺) cations form the brucite-like layers, and the organic anions are intercalated between them. The use of this compound is explicitly cited as the yttrium source for creating rare earth and zinc layered hydroxide salts intercalated with anions like 2-aminobenzoate.
Integration into Metal-Organic Frameworks (MOFs)
This compound is a versatile precursor for the construction of yttrium-based metal-organic frameworks (Y-MOFs). These materials are crystalline solids built from yttrium ions or clusters connected by organic linker molecules. The choice of synthesis method and organic linker dictates the final architecture and properties of the MOF.
Design and Synthesis of Yttrium-Based MOF Architectures
The synthesis of Y-MOFs from this compound can be achieved through various techniques, each offering control over the resulting material's structure and morphology.
Solvothermal/Hydrothermal Synthesis: This is a common method where this compound and an organic linker are heated in a solvent. For example, Y-MOFs have been synthesized using the tritopic linker 1,3,5-benzenetricarboxylic acid (H₃-BTC) through a one-pot approach where reaction time and temperature are tuned to control the structural and morphological features. A Y-BTC sample synthesized at room temperature for 24 hours shares the same structure as the known Y(BTC)(H₂O)₆ compound.
Microwave-Assisted Synthesis: This "green" methodology promotes the rapid self-assembly of yttrium ions with organic linkers. Phosphonate-based Y-MOFs have been prepared using this technique with linkers like [1,1′-biphenyl]-3,3′,5,5′-tetrayltetrakis(phosphonic acid) (H₈btp).
Use of Modulators: The addition of modulators during synthesis can direct the formation of specific structures. For instance, formic acid has been used as a modulator in the synthesis of a hydroxamate-based Y-MOF, which was crucial for the formation of rod-shaped secondary building units (SBUs).
| Synthesis Method | Organic Linker | Key Feature | Reference |
|---|---|---|---|
| Hydrothermal | 1,3,5-benzenetricarboxylic acid (H₃-BTC) | Temperature and time control morphology and structure. | |
| Microwave-Assisted | [1,1′-biphenyl]-3,3′,5,5′-tetrayltetrakis(phosphonic acid) (H₈btp) | "Green" synthesis method leading to phosphonate-based MOFs. | |
| Modulated Synthesis | Benzene-1,4-hydroxamate and Formic Acid | Formic acid as a modulator induces the formation of rod-shaped SBUs. |
Ligand-Metal Coordination in Yttrium MOFs
The coordination of the yttrium ion with the organic ligand is fundamental to the structure and properties of the resulting MOF. Yttrium's flexible coordination geometry allows for the formation of diverse structural motifs known as secondary building units (SBUs).
In the well-studied Y(btc) MOF, the yttrium atom is coordinated to oxygen atoms from the carboxylate groups of multiple btc (B1192420) ligands. The structure consists of helical chains of yttrium atoms linked by these carboxylate groups. The coordination sphere around the yttrium is highly flexible. Upon removal of coordinated water molecules to create a "bare-metal" site, the angles formed by the coordinating oxygen atoms and the yttrium center change significantly as the btc ligands close in around the vacated site. This flexibility allows the framework to undergo guest-specific rearrangements.
Reactivity and Precursor Chemistry of Yttrium Trichloride Hexahydrate
Precursor Role in Yttrium Oxide Synthesis
Yttrium trichloride (B1173362) hexahydrate is a commonly employed starting material for the synthesis of yttrium oxide (Y₂O₃), a material prized for its high thermal stability and dielectric constant. mdpi.com
Pathways to Yttrium Oxide Nanoparticles
Yttrium oxide nanoparticles with diverse morphologies, including nanocubes, nanorods, and spherical nanoparticles, can be synthesized using yttrium trichloride hexahydrate as the yttrium source. mdpi.comnih.gov Various synthesis techniques are employed, each offering control over the final product's characteristics.
One common method is hydrothermal synthesis . In this process, an aqueous solution of yttrium trichloride is mixed with a precipitating agent, such as potassium hydroxide (B78521) or hexamethylenetetramine (HMTA), and subjected to high temperatures and pressures in a Teflon-lined autoclave. mdpi.comorientjchem.org For instance, Y₂O₃ nanocubes have been synthesized by heating a mixture of yttrium trichloride and HMTA solutions at 180°C for 24 hours. mdpi.com The concentration of the precursor and the type of precipitating agent can influence the morphology of the resulting nanoparticles. orientjchem.org
Another significant pathway is solvothermal decomposition . This method involves dissolving an yttrium precursor like yttrium acetate (B1210297) (which can be derived from yttrium trichloride) in a high-boiling point solvent such as oleylamine. nih.gov The solution is then heated to a high temperature (e.g., 310°C) to induce the nucleation and growth of nanoparticles. nih.gov This technique allows for the synthesis of various shapes, including spherical nanoparticles and square platelets. nih.gov
Precipitation techniques are also widely used. These methods involve the addition of a precipitating agent, like ammonium (B1175870) hydroxide, to an aqueous solution of an yttrium salt, such as yttrium nitrate (B79036) hexahydrate (which can be prepared from yttrium trichloride). mdpi.com The resulting precipitate is then washed, dried, and calcined to obtain yttrium oxide nanoparticles. mdpi.comuobaghdad.edu.iq The calcination temperature is a critical parameter that affects the crystallinity and size of the final nanoparticles. uobaghdad.edu.iq
The table below summarizes various synthesis methods for yttrium oxide nanoparticles using yttrium-based precursors.
| Synthesis Method | Precursor(s) | Precipitating Agent/Solvent | Conditions | Resulting Morphology |
| Hydrothermal Synthesis | Yttrium Trichloride, Hexamethylenetetramine | Deionized Water | 180°C for 24 hours | Nanocubes |
| Hydrothermal Synthesis | Yttrium Nitrate Hexahydrate | Potassium Hydroxide | - | Cubic phase, 34-58 nm |
| Solvothermal Decomposition | Yttrium Acetate | Oleylamine | 310°C for 30 minutes | Spherical nanoparticles, Square platelets |
| Precipitation | Yttrium Nitrate Hexahydrate | Ammonium Hydroxide | Room temperature precipitation, calcination | Orthorhombic shape, ~30 nm |
Synthesis of Y₂O₃–MgO Nanocomposites
This compound is also a precursor for the synthesis of yttrium oxide-magnesium oxide (Y₂O₃–MgO) nanocomposites. sigmaaldrich.com These materials are of interest for applications such as mid-infrared solid-state lasers due to their potential for high thermal conductivity and low phonon energy. nih.gov
One method for preparing these nanocomposites is through sol-gel processing . sigmaaldrich.comresearchgate.net This technique involves creating a homogeneous solution (sol) of the precursors, which then undergoes a transition to a gel-like network. Subsequent drying and heat treatment yield the final nanocomposite material. While this compound can be used, other precursors like yttrium nitrate hexahydrate and magnesium nitrate hexahydrate are also commonly employed in methods like co-precipitation. nih.govmdpi.com
Another approach is the co-precipitation method . In this technique, a solution containing both yttrium and magnesium salts is treated with a precipitating agent to form a mixed hydroxide or carbonate precursor. This precursor is then calcined to produce the Y₂O₃–MgO nanocomposite. nih.govresearchgate.net The intimate mixing of the components at the molecular level during co-precipitation can lead to a uniform distribution of the two oxide phases in the final material. nih.gov
The properties of the resulting Y₂O₃–MgO nanocomposites, such as their microstructure and optical transparency, are influenced by the synthesis method and processing conditions. researchgate.net For instance, powders synthesized via the sol-gel method have been shown to exhibit a high specific surface area, which can be beneficial for sintering into transparent ceramics. researchgate.net
Precursor for Advanced Yttrium-Based Compounds
The utility of this compound extends beyond simple oxides to the synthesis of more complex and technologically significant yttrium-based compounds. sigmaaldrich.comsamaterials.com
Yttrium-Aluminum Garnet (YAG) Powder for Laser Ceramics
This compound serves as a precursor in the preparation of finely dispersed yttrium-aluminum garnet (Y₃Al₅O₁₂, or YAG) powder. sigmaaldrich.com YAG is a critical material in the field of solid-state lasers, often doped with elements like neodymium (Nd) or ytterbium (Yb). americanelements.com The ceramic form of YAG offers advantages over single crystals, particularly in the ability to achieve high doping levels. diva-portal.org
The synthesis of YAG powder from this compound typically involves a co-precipitation or sol-gel process where an aluminum source is also present. The resulting precursor is then calcined at high temperatures to form the garnet crystal structure. samaterials.com The quality of the initial powder, including particle size and purity, is crucial for fabricating high-quality, transparent laser ceramics. diva-portal.org
Yttrium-Iron-Garnets (YIG) for Microwave Filter Applications
This compound is an important precursor for the synthesis of yttrium-iron-garnets (Y₃Fe₅O₁₂, or YIG). sigmaaldrich.comsamaterials.comalfa-chemistry.com YIG is a ferrimagnetic material with a cubic garnet structure and is widely used in microwave applications due to its unique magnetic and magneto-optical properties. wikipedia.orgchalcogen.ro These applications include filters, oscillators, and phase shifters. chalcogen.roheegermaterials.com
The synthesis of YIG often involves a sol-gel or co-precipitation method where this compound and an iron salt (such as iron(III) nitrate) are used as precursors. chalcogen.ro The process allows for the formation of a homogeneous mixture of the metal ions, which upon calcination at temperatures around 700°C, crystallizes into the single-phase YIG structure. chalcogen.ro This low-temperature synthesis route is advantageous compared to traditional solid-state reaction methods. chalcogen.ro The resulting nanocrystalline YIG can exhibit a cage-like morphology. chalcogen.ro
Yttrium-Based Ceramics and Superconductors
This compound is a versatile starting material for a variety of yttrium-based ceramics. sigmaaldrich.comcymitquimica.comsamaterials.com These ceramics find applications in diverse fields, including electronics and phosphors. samaterials.comalfa-chemistry.comheegermaterials.com The synthesis of these materials often leverages the reactivity of this compound to form yttrium oxide, which is a key component in many ceramic formulations. americanelements.com For example, yttria-stabilized zirconia (YSZ) is a well-known ceramic that utilizes yttrium oxide to enhance its properties for applications in high-temperature environments and as an electrolyte in solid oxide fuel cells. americanelements.com
Furthermore, yttrium trichloride has been a precursor in the synthesis of high-temperature superconductors, most notably Yttrium Barium Copper Oxide (YBCO). While the synthesis of YBCO often starts from the respective oxides or carbonates, the fundamental role of yttrium compounds, derivable from precursors like yttrium trichloride, is central to the formation of these complex crystal structures.
Reactions in Non-aqueous Solvents and Organometallic Transformations
This compound (YCl₃·6H₂O) serves as a key precursor in the synthesis of various organometallic yttrium compounds, primarily by undergoing reactions in non-aqueous media. Although it is soluble in water, its reactivity in other solvent systems is crucial for organometallic transformations. It is noted to be insoluble in certain non-aqueous solvents like ethanol (B145695) and pyridine. msesupplies.com
A significant application of yttrium trichloride is in the generation of yttrium-based precatalysts. msesupplies.comottokemi.com For instance, it is used to prepare highly active and enantioselective yttrium precatalysts for processes such as the asymmetric hydroamination of gem-disubstituted aminoalkenes. msesupplies.comottokemi.com These transformations typically involve the reaction of the yttrium precursor with organic ligands in a suitable non-aqueous solvent.
Furthermore, yttrium(III) chloride is instrumental in creating novel organometallic structures. One example involves the generation of a 1,2-dimetalated ethane (B1197151) reagent. This reagent is formed from a vinyl Grignard reagent in the presence of yttrium(III) chloride, sodium cyclopentadienide (B1229720), and diisobutylaluminum hydride (Dibal). researchgate.net This yttrium-based reagent facilitates the regio- and stereoselective (metaloethyl)metalation of acetylenes, yielding ethylated alkenes after hydrolysis. researchgate.net
The following table summarizes a key organometallic transformation involving a yttrium chloride precursor.
| Reactants | Reagents | Product | Application |
| Vinyl Grignard Reagent, Acetylenes | Yttrium(III) chloride, Sodium cyclopentadienide, Diisobutylaluminum hydride (Dibal) | Ethylated alkenes (after hydrolysis) | Regio- and stereoselective (metaloethyl)metalation researchgate.net |
Formation and Transformation into Yttrium Oxyhalides
This compound is a direct precursor to yttrium oxychloride (YOCl), a common yttrium oxyhalide. The transformation occurs through the thermal decomposition of the hydrated salt. When YCl₃·6H₂O is heated, it does not simply lose its water of hydration to form anhydrous yttrium trichloride. wikipedia.org Instead, the process leads to the formation of yttrium oxychloride. wikipedia.orgosti.gov
Studies on the thermal decomposition of various rare-earth chloride hydrates, including yttrium, have elucidated this process. The decomposition begins with the loss of water of hydration at relatively low temperatures. osti.gov As the temperature increases, hydrolysis occurs, leading to the formation of the stable oxychloride.
The thermal decomposition process can be summarized in stages, with specific temperature ranges dictating the resulting products, as detailed in the table below based on thermogravimetric analysis.
| Compound | Temperature Range (°C) | Event | Product |
| Yttrium Trichloride Hydrate (B1144303) | 55 - 110 | Initial loss of water of hydration | Partially hydrated Yttrium Trichloride |
| Yttrium Trichloride Hydrate | 445 - 650 | Decomposition and Hydrolysis | Yttrium Oxychloride (YOCl) osti.gov |
This transformation is a critical aspect of yttrium chemistry, as attempting to produce the anhydrous chloride by simply heating the hydrate will result in the oxychloride instead. wikipedia.org
Role in Yttrium Oxyhydride Chemistry and Anion Sublattice Arrangements
This compound plays a role in the investigation and understanding of yttrium oxyhydrides (YHO), a class of materials with intriguing photochromic properties. nih.govacs.org While not typically a direct solid-state precursor for bulk oxyhydride synthesis—which is often achieved through methods like reactive magnetron sputtering of yttrium dihydride acs.orgaps.org—it is used to prepare solutions for analytical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which are vital for characterizing these complex materials. nih.govacs.org
Yttrium oxyhydrides are mixed-anion compounds, meaning they contain more than one type of anion within their crystal lattice. researchgate.net Specifically, their heteroanionic sublattice consists of oxide (O²⁻) and hydride (H⁻) ions. nih.gov The arrangement of these anions within the face-centered cubic (FCC) cation lattice is not random and dictates the material's unique properties. nih.govacs.org
Research has shown that the anions occupy the tetrahedral and octahedral interstitial sites within the yttrium lattice. nih.gov There is a distinct preference for oxide ions to occupy the tetrahedral sites over hydride ions. nih.govacs.org The ratio and ordering of O²⁻ and H⁻ ions on this sublattice have a significant influence on the material's photochromic behavior and hydride ion dynamics. nih.govacs.org
The study of these materials involves creating sophisticated models to understand the anion arrangement. Both ordered and disordered anion sublattice models are constructed to correlate the composition with the observed properties. nih.govnih.gov These models, supported by experimental data from techniques like NMR, reveal heterogeneities in the samples, which can consist of domains with different compositions (e.g., hydride-rich and hydride-poor regions) rather than a single, homogeneously mixed composition. nih.gov
| Feature | Description |
| Material Class | Rare-earth oxyhydrides (REOₓH₃₋₂ₓ) nih.gov |
| Cation Lattice | Face-Centered Cubic (FCC) nih.gov |
| Anion Sublattice | Composed of oxide (O²⁻) and hydride (H⁻) ions nih.gov |
| Anion Site Preference | Oxide ions show a strong preference for tetrahedral sites over hydride ions. nih.govacs.org |
| Structural Impact | The local arrangement and ordering of the O²⁻ and H⁻ anions are crucial in determining the material's photochromic and conductive properties. nih.govacs.org |
| Role of YCl₃·6H₂O | Used to prepare standard solutions for analytical characterization techniques like ⁸⁹Y NMR spectroscopy to probe the local anion environments. nih.govacs.org |
Catalytic Applications of Yttrium Trichloride Hexahydrate
Lewis Acid Catalysis in Organic Synthesis
Yttrium(III) chloride and its derivatives are recognized as potent Lewis acid catalysts for a variety of organic reactions. du.ac.in Unlike conventional Lewis acids such as AlCl₃ or SnCl₄, which are often deactivated or decomposed by water, rare-earth metal salts like yttrium(III) chloride can remain stable and catalytically active in the presence of moisture. du.ac.in This property is highly advantageous, allowing for a broader range of reaction conditions. The catalytic activity of yttrium compounds facilitates the synthesis of complex molecules, including the formation of carbon-carbon and carbon-heteroatom bonds.
For instance, yttrium chloride salts, in combination with a co-catalyst, have proven to be highly efficient in the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides to produce aliphatic polyesters. nih.govrsc.org This catalytic system demonstrates excellent control over the polymer's molecular weight and suppresses side reactions, highlighting its potential for creating sustainable plastics. nih.govrsc.org Furthermore, yttrium(III)-catalyzed reactions, such as the Friedel-Crafts alkylation of indoles with β-trichloro(trifluoro)methyl aryl enones, have been developed to produce functionalized indoles with high yields and enantioselectivity under mild conditions. documentsdelivered.comrsc.org
Yttrium trichloride (B1173362) hexahydrate serves as a crucial starting material for the generation of advanced precatalysts used in asymmetric hydroamination. ottokemi.commsesupplies.com While not typically the active catalyst itself in these specific reactions, it is the source of the yttrium ion for creating highly active and enantioselective catalytic systems. These systems are particularly effective for the hydroamination of gem-disubstituted aminoalkenes, a key process in the synthesis of chiral amines. ottokemi.commsesupplies.com The development of such yttrium-based catalysts is a significant area of research, aiming to achieve high levels of stereocontrol in the formation of nitrogen-containing compounds.
Related yttrium catalysts, particularly yttrium triflate (Y(OTf)₃), have demonstrated significant utility in the chemoselective protection of carbonyl compounds. researchgate.net The protection of functional groups is a fundamental strategy in multi-step organic synthesis. Yttrium triflate efficiently catalyzes the thioacetalization of aldehydes and ketones, converting them into their corresponding dithiolanes and dithianes. researchgate.net A key advantage of using this catalyst is its high chemoselectivity, allowing for the protection of an aldehyde in the presence of a ketone. This selectivity is crucial when dealing with complex molecules possessing multiple reactive sites.
The reaction proceeds smoothly under mild conditions, and the catalyst is effective for a wide range of substrates, including aromatic, heteroaromatic, and aliphatic carbonyl compounds. researchgate.net
Table 1: Chemoselective Thioacetalization of Carbonyl Compounds using Yttrium Triflate
| Entry | Substrate 1 | Substrate 2 | Product from Substrate 1 | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Acetophenone | 2-phenyl-1,3-dithiolane | 95 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | 2-(4-chlorophenyl)-1,3-dithiolane | 92 |
| 3 | 4-Nitrobenzaldehyde | Acetophenone | 2-(4-nitrophenyl)-1,3-dithiolane | 94 |
| 4 | Furfural | Cyclohexanone | 2-(furan-2-yl)-1,3-dithiolane | 90 |
This table is based on findings related to yttrium triflate catalysis, demonstrating the principle of chemoselectivity. researchgate.net
Enhancement of Catalytic Performance in Heterogeneous Systems
The application of yttrium compounds extends to heterogeneous catalysis, where the catalyst is in a different phase from the reactants. This approach offers significant advantages, including ease of catalyst separation and recycling.
Yttrium(III) chloride hexahydrate has been identified as an effective additive for enhancing the catalytic activity of gold nanoparticles supported on activated carbon (Au/AC). sigmaaldrich.com Gold-based catalysts are known for their performance in various oxidation and reduction reactions, but their activity can be further improved by the inclusion of promoters. The addition of yttrium chloride to Au/AC systems can lead to improved performance, which is critical for industrial applications where efficiency and catalyst longevity are paramount. sigmaaldrich.com
Role in Petroleum Refining Processes as a Catalyst
Yttrium chloride is utilized as a catalyst or co-catalyst in petroleum refining. stanfordmaterials.com In these large-scale industrial processes, catalysts are essential for cracking, reforming, and other chemical conversions of crude oil into valuable fuels and chemical feedstocks. The use of yttrium-based catalysts can contribute to higher conversion efficiencies and improved product selectivity. stanfordmaterials.com This leads to more economical and greener chemical processes within the refining industry.
Mechanistic Studies of Yttrium-Catalyzed Reactions
Understanding the mechanisms of yttrium-catalyzed reactions is fundamental to optimizing existing processes and designing new, more efficient catalysts. Studies into the ring-opening copolymerization (ROCOP) of epoxides and anhydrides suggest a cooperative mechanism where both the yttrium salt and a co-catalyst are necessary for efficient catalysis. nih.gov Control reactions show that either component alone results in significantly lower yields, indicating a synergistic interaction. nih.gov
In the context of Lewis acid catalysis, well-defined yttrium-based catalysts have been synthesized on silica (B1680970) supports to study reactions like the cycloaddition of CO₂ to epoxides. rsc.org Characterization of the surface-grafted yttrium complexes, combined with Density Functional Theory (DFT) calculations, helps to elucidate the reaction pathways and the structure of the active catalytic sites. rsc.org Similarly, studies on the reactivity of yttrium alkyl complexes with various Lewis acids provide insight into ligand exchange processes and the formation of complex aluminate and gallate structures, which informs the fundamental coordination chemistry of yttrium. researchgate.net These mechanistic investigations are crucial for the rational design of next-generation yttrium catalysts.
Advanced Materials Science Applications Derived from Yttrium Trichloride Hexahydrate
Phosphor Technologies
The utility of yttrium trichloride (B1173362) hexahydrate is prominent in the creation of phosphors, which are essential for modern lighting and display systems. As a high-purity source of yttrium, it enables the production of yttrium-based host materials for luminescence.
Development of Tri-band Rare Earth Phosphors
High-purity grades of yttrium trichloride hexahydrate are fundamental materials for producing tri-band rare earth phosphors. samaterials.com These phosphors are so-named because they emit light in the three primary spectral regions—blue, green, and red—which can be combined to create high-quality white light.
In this context, this compound is typically converted into yttrium oxide (Y₂O₃), which acts as a stable host lattice. This yttrium oxide host is then "activated" by doping it with other rare earth elements. For instance, europium (Eu³⁺) is used to generate red light, and terbium (Tb³⁺) is used for green light. The high purity of the initial yttrium source is paramount, as impurities can quench the luminescence and reduce the efficiency and color purity of the phosphor. The development of these phosphors was a significant step forward, enabling fluorescent lighting and displays with much-improved color rendering compared to earlier technologies.
Applications in LED Lighting and Display Technologies
In solid-state lighting, this compound is a key ingredient in the phosphors used in phosphor-converted white light-emitting diodes (pc-WLEDs). samaterials.com Most white LEDs consist of a blue-emitting InGaN (indium gallium nitride) semiconductor chip coated with a phosphor material. The phosphor absorbs a portion of the blue light and re-emits it at longer wavelengths, typically in the yellow or a combination of green and red regions of the spectrum. The combination of the transmitted blue light and the re-emitted light appears as white light to the human eye.
Yttrium aluminum garnet (YAG), often doped with cerium (Ce³⁺) and synthesized from yttrium-based precursors, is a common yellow-emitting phosphor. Yttrium oxide-based red-emitting phosphors are also crucial for creating "warm white" LEDs, which have a higher color rendering index (CRI) and are often preferred for indoor lighting. samaterials.com In display technologies, the stability and brightness of these yttrium-based phosphors ensure consistent luminance and a wide color gamut over the device's lifespan. stanfordmaterials.com
Synthesis of Europium-Activated Yttrium Oxide (Y₂O₃:Eu³⁺) Phosphors
Europium-activated yttrium oxide is a vital red phosphor used extensively in lighting and displays. This compound is a common starting material for its synthesis due to its solubility and ease of use in wet-chemical methods. One established method involves a simple, one-pot, non-hydrolytic solvent-based synthesis.
A typical synthesis process involves dissolving this compound and europium chloride hexahydrate in specific molar ratios in an organic solvent like oleic acid. The mixture is heated under vacuum to remove water and then combined with another solvent, such as oleylamine. This solution is further heated under a nitrogen atmosphere, leading to the precipitation of uniform, monodisperse nanoparticles of europium-doped yttrium oxide. These nanoparticles can then be collected and further processed to enhance their crystallinity and luminescent properties. This method offers excellent control over particle size and scalability, which is crucial for industrial production.
Interactive Table: Synthesis Parameters for Y₂O₃:Eu³⁺ Nanodiscs
| Parameter | Value / Compound | Purpose |
| Yttrium Source | Yttrium chloride hexahydrate | Precursor for the Y₂O₃ host lattice |
| Dopant Source | Europium chloride hexahydrate | Provides the Eu³⁺ activator ions for red emission |
| Solvent 1 | Oleic acid | Initial solvent for the precursors |
| Solvent 2 | Oleylamine | Added after initial degassing |
| Reaction Temperature | 300 °C | Temperature for nanoparticle formation |
| Atmosphere | Nitrogen | Prevents oxidation during synthesis |
| Final Product | Y₂O₃:Eu³⁺ nanodiscs | Red-emitting phosphor material |
Electronic and Optoelectronic Devices
Beyond lighting, this compound is instrumental in fabricating components for electronic and optoelectronic devices, where it is used both as a dopant and as a precursor for high-performance ceramics.
Dopant in Semiconductor Manufacturing
This compound, or the yttrium derived from it, plays a role as a dopant in semiconductor fabrication. stanfordmaterials.com When introduced in trace amounts into semiconductor materials like silicon, it can modify their electrical properties. This doping can enhance electrical conductivity and improve the thermal stability of the semiconductor material, which is critical for the production of smaller, faster, and more energy-efficient microchips. stanfordmaterials.com
Recent research has highlighted innovative uses of yttrium as a dopant in emerging two-dimensional (2D) materials. For example, a yttrium-doping approach has been developed to convert semiconducting molybdenum disulfide (MoS₂) into a metallic state. This process, which can be compatible with wafer-scale manufacturing, helps to create ohmic contacts in 2D transistors, reducing contact resistance and significantly improving device performance.
Fabrication of High-Performance Ceramics
This compound is a precursor for the synthesis of yttrium-based high-performance ceramics, most notably yttrium oxide (Y₂O₃) and yttria-stabilized zirconia (YSZ). samaterials.com These advanced ceramics are valued for their exceptional properties, including high strength, hardness, thermal stability, and resistance to thermal shock and chemical corrosion. stanfordmaterials.com
The fabrication process often begins with a wet-chemical method, such as co-precipitation or sol-gel synthesis, where this compound is dissolved in a solvent. This solution undergoes a chemical reaction to form a precursor powder, such as yttrium hydroxide (B78521) or yttrium oxalate. This precursor is then subjected to a high-temperature calcination process to convert it into fine, high-purity yttrium oxide powder. The resulting powder is then formed into the desired shape and sintered at very high temperatures to create a dense, robust ceramic component. These ceramics are used in demanding applications, including components for jet engines, plasma etching equipment, and as electrolytes in solid oxide fuel cells. samaterials.comstanfordmaterials.com
Interactive Table: Properties Enhanced by Yttrium in Ceramics
| Property Enhanced | Ceramic Material | Application Example |
| Hardness & Strength | Yttrium Oxide (Y₂O₃) | Cutting tools, protective coatings |
| Thermal Shock Resistance | Yttria-Stabilized Zirconia (YSZ) | Jet engine components, thermal barrier coatings |
| Ionic Conductivity | Yttria-Stabilized Zirconia (YSZ) | Solid oxide fuel cell electrolytes |
| Plasma Etch Resistance | Yttrium Oxide (Y₂O₃) | Semiconductor manufacturing equipment |
Production of Superconductors and Laser Ceramics
This compound serves as a critical starting material in the fabrication of both high-temperature superconductors and sophisticated laser ceramics.
In the realm of superconductors , yttrium-based compounds, particularly yttrium barium copper oxide (YBCO), are renowned for their high critical temperatures. While the direct synthesis of yttrium superhydrides with transition temperatures as high as 262 K at 182 GPa has been achieved through methods like catalytic hydrogenation of sputtered yttrium, the foundational yttrium can be sourced from precursors like yttrium trichloride. aps.orgaps.org Research has also demonstrated the synthesis of lanthanum-yttrium ternary hydrides, such as (La,Y)H₆ and (La,Y)H₁₀, exhibiting superconductivity at approximately 237 K and 253 K, respectively, under high pressure. arxiv.org
For laser ceramics , yttrium oxide (Y₂O₃), derived from this compound, is a crucial host material for various rare-earth dopants. mdpi.com These doped ceramics are integral components in solid-state lasers. For instance, yttrium oxyfluoride (YOF) coatings, synthesized via laser-induced hydrothermal methods from yttrium nitrate (B79036) (a derivative of the chloride), exhibit high erosion resistance, making them suitable for demanding optical applications. mdpi.com The synthesis process often involves dissolving a yttrium salt, such as this compound, to create a precursor solution for further processing.
Nanomaterials Engineering and Functionalization
This compound is a versatile precursor for the synthesis of various nanomaterials with tailored properties for specific applications. Its solubility in water makes it an ideal starting point for solution-based synthesis methods. americanelements.com
Yttrium Oxide Nanoparticles for Luminescent and Optoelectronic Applications
Yttrium oxide (Y₂O₃) nanoparticles are widely recognized for their high dielectric constant and thermal stability, making them excellent host materials for rare-earth dopants in luminescent and optoelectronic devices. mdpi.comnih.gov this compound is a commonly used precursor for synthesizing these nanoparticles. ottokemi.commsesupplies.com
The synthesis often involves a precipitation method where an aqueous solution of this compound is reacted with a precipitating agent. The resulting yttrium hydroxide is then calcined to form yttrium oxide nanoparticles. The properties of the nanoparticles, such as size and morphology, can be controlled by adjusting the reaction parameters. These nanoparticles are integral to applications such as phosphors in displays, and as components in advanced optical and electronic devices. americanelements.commdpi.com
Table 1: Research Findings on Yttrium Oxide Nanoparticles
| Application | Key Finding | Reference |
|---|---|---|
| Biomedical Imaging | Y₂O₃ nanoparticles are gaining interest for biological imaging applications. | nih.gov |
| Optoelectronics | Y₂O₃ is a crucial component in the manufacturing of optoelectronic equipment. | nih.gov |
| Cancer Therapy | Y₂O₃ nanoparticles have shown selective cytotoxicity against certain cancer cells. | nih.gov |
Yttrium-Doped Spinel Ferrites (e.g., MgFe₂O₄)
Yttrium doping is a strategic approach to modify the structural, magnetic, and electrical properties of spinel ferrites like magnesium ferrite (B1171679) (MgFe₂O₄). This compound can be used as the yttrium source in the synthesis of these materials, often through methods like the sol-gel technique. mdpi.com
In one study, yttrium-doped MgFe₂O₄ was synthesized using a sol-gel method where yttrium nitrate hexahydrate (which can be prepared from the chloride) was used as the yttrium precursor. The introduction of Y³⁺ ions in place of Fe³⁺ ions resulted in increased electrical resistivity and a decrease in particle size. mdpi.com It was found that the substitution of iron by yttrium was limited to a small percentage, beyond which an impurity phase of yttrium orthoferrite (YFeO₃) formed. mdpi.com
Similarly, studies on yttrium-doped cobalt ferrites have shown that yttrium substitution influences the material's structural and magnetic properties. researchgate.netresearchgate.net These modifications are crucial for applications in areas such as high-frequency devices and magnetic recording media.
Table 2: Effects of Yttrium Doping on Spinel Ferrites
| Ferrite System | Synthesis Method | Key Effects of Yttrium Doping | Reference |
|---|---|---|---|
| MgFe₂O₄ | Sol-gel | Increased resistivity, decreased particle size | mdpi.com |
| CoFe₂O₄ | Sol-gel combustion | Decreased crystallite size and lattice constant with increasing Y³⁺ content | researchgate.net |
Energy Technologies and Storage Applications
This compound is a precursor for yttrium-based materials that play a significant role in various energy technologies, from fuel cells to solar cells.
Components in Fuel Cells and Battery Materials
Yttria-stabilized zirconia (YSZ) is a well-established ceramic material used as a solid electrolyte in solid oxide fuel cells (SOFCs) due to its high ionic conductivity at elevated temperatures. americanelements.comui.ac.id this compound can be a starting material for producing the yttria (Y₂O₃) needed for YSZ. The doping of zirconia with yttria creates oxygen vacancies, which facilitates the transport of oxide ions. Research has shown that an 8 mol% yttrium doping in zirconia (8YSZ) provides the highest ionic conductivity. ui.ac.id
In the field of battery materials, yttrium-containing compounds are being explored. For instance, Li₃YCl₆ is a promising solid electrolyte for all-solid-state lithium-ion batteries. rsc.org The synthesis of such materials can involve yttrium trichloride as a precursor. Research has highlighted that forming an ammonium (B1175870) halide complex intermediate is crucial for the successful synthesis of Li₃YCl₆ from an aqueous solution containing yttrium chloride. rsc.org
Enhancing Photoelectric Conversion in Solar Cells
Yttrium-based materials are being investigated to improve the efficiency of solar cells. One approach is through photon upconversion, where lower-energy photons are converted into higher-energy ones that can be absorbed by the solar cell. Yttrium-based host materials doped with rare-earth ions like erbium (Er³⁺) and ytterbium (Yb³⁺) are effective upconverters. wikipedia.org
Surface Coatings and Thin Films
This compound serves as a crucial precursor material in the development of advanced surface coatings and thin films. ottokemi.com Its primary role is as a source of yttrium for the synthesis of high-purity yttrium compounds, most notably yttrium oxide (Y₂O₃), which is then applied as a coating using various deposition techniques. ottokemi.comaemree.com These coatings are engineered to enhance the surface properties of materials, providing improved resistance to wear, corrosion, and extreme temperatures. aemree.commdpi.com
Nanostructured Coatings for High-Performance Applications (e.g., Aerospace)
The aerospace industry demands materials that can withstand extreme operating conditions, including high temperatures, corrosive environments, and significant mechanical stress. aemree.com Nanostructured coatings derived from yttrium compounds, originating from precursors like this compound, offer significant performance enhancements for critical aerospace components. aemree.comnanomuscle.com These coatings, typically composed of yttrium oxide (Y₂O₃) or yttria-stabilized zirconia (YSZ), are applied to surfaces to provide a protective barrier, thereby extending the lifespan and reliability of parts such as turbine blades, heat shields, and exhaust systems. aemree.comazonano.com
The process begins with the conversion of this compound into yttrium oxide nanocrystallites. ottokemi.com These nanomaterials are then applied to component surfaces using advanced deposition methods like Physical Vapor Deposition (PVD), Chemical Vapor Deposition (CVD), or thermal spraying. aemree.comkorvustech.com These techniques ensure the formation of a dense, uniform, and strongly adhered coating at the nanoscale. oerlikon.comagc.com The resulting nanostructured coatings offer superior properties compared to conventional materials.
Detailed Research Findings:
Research into yttrium-based coatings has demonstrated their significant advantages in demanding environments. The introduction of yttrium into coatings leads to a more compact microstructure and a reduction in grain size, which enhances hardness and resistance to oxidation. mdpi.com Studies have shown that yttrium-containing nitride coatings exhibit wear resistance 3-5 times higher than standard (Ti,Al)N coatings. mdpi.com
In aerospace applications, yttrium oxide coatings are particularly valued for their exceptional thermal stability, maintaining structural integrity at temperatures that can exceed 2000°C. aemree.comoerlikon.com This makes them indispensable for components in propulsion systems and other high-heat areas. aemree.com For instance, applying yttrium coatings to turbine blades has been shown to double their operational lifespan by protecting them from oxidation and wear under extreme conditions. aemree.com
Furthermore, yttrium oxide's resistance to plasma etching has made it a critical material in the semiconductor industry for protecting manufacturing equipment, a testament to its durability. mdpi.comoerlikon.com This same property is beneficial in aerospace for components exposed to ionized gases. The ability to form dense, hard layers through methods like ion-assisted deposition reduces particle generation and improves the reliability of coated components. agc.com
The development of yttria-stabilized zirconia (YSZ) nanocoatings represents another significant advancement. azonano.com Techniques such as electron-beam physical vapor deposition (EB-PVD) are used to create the next generation of thermal barrier coatings (TBCs) for gas turbine engines in aircraft, promising to allow engine parts to last up to 50% longer. azonano.com
Below are data tables summarizing the key properties and performance improvements offered by these advanced coatings.
Table 1: Key Properties of Yttrium-Based Nanocoatings
| Property | Description | Significance in Aerospace |
| Thermal Stability | Maintains structural integrity at temperatures above 2000°C. aemree.comoerlikon.com | Protects engine components, heat shields, and exhaust systems from extreme heat. aemree.com |
| Corrosion Resistance | Forms a robust barrier against chemical attack and oxidation. aemree.commdpi.com | Prevents degradation of components exposed to corrosive fuels, gases, and atmospheric conditions. aemree.com |
| High Hardness | Provides excellent resistance to wear and erosion. agc.comhoriba.com | Extends the life of moving parts like turbine blades and reduces maintenance costs. aemree.comagc.com |
| Low Friction Coefficient | Creates a smooth surface that minimizes operational strain and wear. aemree.com | Enhances the efficiency and performance of mechanical components in turbines. aemree.com |
| Electrical Insulation | Yttrium oxide is an effective electrical insulator. aemree.comoerlikon.com | Protects sensitive electronic components and avionics systems from electrical interference. nanomuscle.com |
Table 2: Performance Enhancements in Aerospace Applications
| Application | Component | Coating | Research Finding | Citation |
| Engine Performance | Turbine Blades | Yttrium Oxide | Doubled the operational lifespan compared to uncoated blades by withstanding temperatures up to 2,000°C. | aemree.com |
| Thermal Protection | Gas Turbine Engines | Yttria-Stabilized Zirconia (YSZ) | Advanced EB-PVD nanocoatings are projected to increase the longevity of engine parts by up to 50%. | azonano.com |
| Wear Resistance | Cutting Tools (Analogue) | (Ti,Al,Y)N | Abrasive wear rates were 3-5 times lower compared to (Ti,Al)N coatings. | mdpi.com |
| Oxidation Resistance | Nitride Systems | (Nb,Y)N | The temperature for the onset of active oxidation increased from 500°C to 760°C with the addition of yttrium. | mdpi.com |
Theoretical and Computational Investigations of Yttrium Trichloride Hexahydrate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of yttrium-containing compounds, including yttrium trichloride (B1173362) hexahydrate and related systems. These computational methods provide valuable insights at the atomic and electronic levels, complementing experimental findings.
Electronic Structure Analysis and Energy Gaps (e.g., HOMO-LUMO)
DFT calculations are instrumental in understanding the electronic structure of molecules by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter that indicates the kinetic stability of a molecule. A larger energy gap suggests difficulty in adding electrons to the high-lying LUMO and removing electrons from the low-lying HOMO. austinpublishinggroup.com
For instance, in a study of β-Sitosterol using DFT, the HOMO and LUMO were generated to visualize the orbitals and their energies. The HOMO-LUMO energy gap was calculated to be approximately 6.8 eV, indicating the molecule's kinetic stability. austinpublishinggroup.com Similar DFT approaches can be applied to yttrium trichloride hexahydrate to elucidate its electronic properties and reactivity. The analysis of frontier molecular orbitals (FMOs) also provides information on the chemical reactivity and kinetic stability of a molecule, with a narrow energy gap suggesting high chemical reactivity and polarizability. nih.gov
Furthermore, DFT calculations have been used to investigate the electronic structure of aqueous chloride ion solutions. These studies have shown that the orbital energy levels of the solvated ion are significantly influenced by the underlying molecular structures and the specific DFT functional used. arxiv.org As the fraction of exact exchange in the functional increases, the gap between the highest occupied molecular orbital of the chloride ion and the valence band maximum of liquid water approaches the experimental value. arxiv.org
Optimized Geometries and Molecular Electrostatic Potential Mapping
DFT calculations allow for the optimization of molecular geometries to find the most stable structures. nih.gov These optimized geometries are crucial for accurately predicting various molecular properties.
Molecular electrostatic potential (MEP) maps are three-dimensional diagrams that illustrate the charge distribution of molecules. libretexts.org They are valuable tools for visualizing variably charged regions and predicting how molecules will interact with one another. libretexts.org In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates negative potential (electron-rich regions), blue indicates positive potential (electron-poor regions), and green represents neutral or uncharged areas. libretexts.orgresearchgate.net
For example, in the analysis of one compound, MEP maps calculated for the optimized geometry showed a significant difference in electrostatic potential values compared to geometries extracted from crystal structures. researchgate.net This highlights the importance of computational optimization in understanding the electrostatic properties of molecules.
Modeling of Yttrium-Water Hydration Clusters and Solvation Effects
DFT calculations are employed to model the hydration of yttrium ions in aqueous solutions. These models help in understanding the structure and stability of yttrium-water clusters. Studies have considered yttrium-water clusters with varying numbers of water molecules in the first hydration sphere. rsc.org
For instance, DFT simulations of a [Y(H₂O)₈]³⁺ cluster with S₈ symmetry, which includes a polarizable dielectric continuum to account for bulk solvent effects, resulted in an energy minimum without imaginary frequencies. rsc.org In contrast, calculations for a [Y(H₂O)₆]³⁺ cluster, while also yielding a stable geometry, produced a Y-O bond distance that was noticeably smaller than experimental values, suggesting that the hexa-hydrate is not the predominant species in aqueous solution. rsc.orgresearchgate.net The Y–O bond distance for the [Y(H₂O)₈]³⁺ cluster was found to be 2.354 Å, which is in good agreement with experimental data. rsc.org
The choice of DFT functional can significantly impact the predicted solvation structure. Studies on chloride ion solvation have shown that functionals like SCAN and PBE0-D3 can soften the radial distribution function, bringing it into better agreement with experimental results. temple.edu The inclusion of van der Waals interactions and exact exchange in DFT calculations has been found to weaken the interaction between the chloride ion and its first solvation shell. arxiv.org
Table 1: Comparison of Calculated and Experimental Y-O Bond Distances in Hydrated Yttrium Clusters
| Species | Calculation Method | Calculated Y-O Bond Distance (Å) | Experimental Y-O Bond Distance (Å) |
| [Y(H₂O)₈]³⁺ | DFT (S₈ symmetry with PC) | 2.354 | 2.365(5) |
| [Y(H₂O)₆]³⁺ | DFT | 2.28 | - |
*PC: Polarizable Continuum
Studies on Anion Arrangement, Oxidation States, and Madelung Energy in Yttrium Oxyhydrides
DFT calculations have been instrumental in investigating the complex chemistry of yttrium oxyhydrides. These studies focus on understanding the arrangement of anions (O²⁻ and H⁻) in the crystal lattice, the oxidation states of the constituent elements, and the resulting energetic stability.
In yttrium oxyhydrides, the anions occupy both tetrahedral and octahedral sites within a face-centered cubic (FCC) yttrium lattice. nih.govacs.org DFT calculations, along with experimental evidence from Extended X-ray Absorption Fine Structure (EXAFS), indicate that oxide ions have a stronger preference for the tetrahedral sites compared to hydride ions. acs.org This preference is attributed to the stronger ionic bond between yttrium and oxygen, which is further supported by Madelung energy calculations. nih.govacs.org The precise arrangement of these anions, whether ordered or disordered, plays a significant role in determining the material's properties. nih.gov
Furthermore, DFT has been used to model yttrium oxyhydride structures with varying O²⁻:H⁻ ratios to correlate with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org These models consider both ordered and disordered arrangements of the anions on the sublattice. nih.govacs.org Theoretical studies have also explored the possibility of yttrium existing in a divalent oxidation state, which could be stabilized by the formation of a polaron. aps.org
Elucidation of Energetically Favored Cluster Structures from Mass Spectrometry Data
Combining experimental techniques like mass spectrometry with theoretical DFT calculations is a powerful approach for determining the structures of gas-phase clusters. The Trapped Ion Electron Diffraction (TIED) experiment, a hybrid of ion-trap mass spectrometry and electron diffraction, allows for the experimental determination of the structures of size-selected cluster ions. kit.edu
The process involves comparing the experimental diffraction patterns with simulated patterns generated from candidate structures obtained through quantum chemical calculations, such as DFT. kit.edu This combined approach has been successfully used to determine the structures of various metal and metal oxide clusters. kit.eduresearchgate.net For example, it has been used to identify the energetically favored structures of ruthenium clusters and to understand the remarkable resistance to oxidation of certain bismuth clusters. kit.edu This methodology could be applied to yttrium trichloride-derived clusters to elucidate their gas-phase structures.
Molecular Dynamics and Molecular Modeling Approaches
While the provided search results heavily focus on DFT calculations, molecular dynamics (MD) and other molecular modeling approaches are also crucial for studying the dynamic behavior of systems like this compound in solution. MD simulations can provide insights into the time-dependent evolution of the system, including the dynamics of water exchange around the yttrium ion and the formation and dissociation of ion pairs.
For example, ab initio molecular dynamics (AIMD) based on DFT has been used to study the solvation and electronic structure of aqueous chloride ion solutions. arxiv.org These simulations have revealed that the interactions between the chloride ion and its first solvation shell are effectively weakened by the inclusion of exact exchange and non-local van der Waals interactions. arxiv.org Such AIMD simulations could be extended to aqueous solutions of yttrium trichloride to provide a more detailed picture of the solvation dynamics.
Computational Docking Studies for Ligand-Receptor Interactions (e.g., proteins)
Computational docking is a powerful technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, upon dissolution in an aqueous biological environment, the yttrium ion exists as a hydrated cation, [Y(H₂O)ₙ]³⁺. The interaction of this hydrated yttrium ion with biological receptors, such as proteins, is of significant interest.
Theoretical studies, particularly those employing molecular dynamics simulations, have been crucial in understanding the behavior of the hydrated yttrium ion. These studies indicate that the Y³⁺ ion in aqueous solution is typically coordinated by eight water molecules, forming a stable square antiprismatic geometry. researchgate.netresearchgate.net The mean Y-O bond distance in this hydrated complex is approximately 2.37 Å. researchgate.net
While specific computational docking studies focusing solely on the [Y(H₂O)ₙ]³⁺ cation with proteins are not extensively documented in publicly available literature, the methodology for docking metal ions and their complexes is well-established. Such studies would involve several key steps:
Parameterization of the Yttrium Ion: Standard force fields used in molecular docking often lack parameters for less common ions like yttrium. A crucial first step is the development of accurate parameters that describe the ion's size, charge, and interaction with surrounding atoms. This is often achieved through quantum mechanical calculations.
Receptor Preparation: The three-dimensional structure of the target protein is obtained, typically from a repository like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.
Docking and Scoring: The hydrated yttrium ion is then docked into the defined binding site of the protein. Docking algorithms generate a series of possible binding poses, which are then evaluated and ranked using a scoring function that estimates the binding affinity.
These computational approaches allow for the prediction of how the hydrated yttrium ion might interact with the active sites of metalloenzymes or other proteins, providing insights into potential mechanisms of action or toxicity. nih.govnih.govoup.com
Computational Studies on Yttrium-Based Metal-Organic Frameworks and Their Properties
This compound is a common starting material for the synthesis of yttrium-based metal-organic frameworks (Y-MOFs). These materials are of great interest for applications in gas storage and separation due to their high porosity and tunable structures. Computational studies play a vital role in predicting and understanding the properties of these materials.
One of the most studied yttrium-based MOFs is Y(btc) (btc = 1,3,5-benzenetricarboxylate). Computational and experimental studies have investigated its gas adsorption properties. For instance, at 298 K, Y(btc) shows a significant uptake of carbon dioxide. mdpi.com The flexible coordination geometry of the yttrium center is a key factor influencing its interaction with guest molecules. mdpi.com
The following table summarizes the computationally and experimentally determined gas uptake in Y(btc) at 298 K and 10 bar.
| Gas | Uptake (mmol·g⁻¹) |
| CO₂ | ~5.0 |
| CH₄ | ~2.5 |
| O₂ | ~1.25 |
| N₂ | ~1.25 |
| Data sourced from a study on Y(btc) which can be found in the literature. mdpi.com |
Another important class of Y-MOFs are those built from hexanuclear yttrium clusters (Y₆-MOFs). These are known for their thermal and water stability due to the robust Y-O bonds and the high connectivity of the secondary building units (SBUs). nih.gov Computational screening of MOFs has become an indispensable tool for identifying promising candidates for specific applications, such as carbon capture and natural gas storage. cam.ac.uknih.govresearchgate.netacs.org These high-throughput computational studies allow for the rapid evaluation of thousands of potential MOF structures, predicting their performance based on metrics like adsorption selectivity and working capacity. nih.gov
For example, computational studies on various MOFs, including those containing yttrium, have been used to predict their CO₂ adsorption capacities and selectivities over other gases like N₂ and CH₄. nih.govacs.org The table below presents a selection of computationally predicted CO₂ adsorption data for different types of MOFs, illustrating the range of values that can be obtained.
| MOF Type | Predicted CO₂ Uptake (mmol/g) | Conditions |
| Y/Tb-MOF | 3.84 | 298 K, high pressure |
| Dy-based MOF | 4.59 | 273 K, high pressure |
| Cu₃(BTC)₂ | 5.47 | Not specified |
| This data is a compilation from various studies on different MOFs, including yttrium-containing ones, to showcase the scope of computational predictions. researchgate.netacs.org |
Theoretical investigations also extend to understanding the structural flexibility of Y-MOFs, such as the "breathing" effect observed in some phosphonate-based yttrium MOFs, which can be crucial for their function as catalysts or proton conductors. biorxiv.org
Spectroscopic Elucidation of Chemical Environments and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei. In the case of yttrium trichloride (B1173362) hexahydrate, solid-state NMR studies involving ¹H, ²H, ¹⁷O, and ⁸⁹Y can elucidate the structure and dynamics of the complex.
Solid-State ¹H, ²H, ¹⁷O, and ⁸⁹Y NMR for Local Structure and Hydride Ion Dynamics
Solid-state NMR spectroscopy can provide detailed information about the local coordination and dynamics within yttrium trichloride hexahydrate. The primary species in the solid state is the hexaaquayttrium(III) complex, [Y(H₂O)₆]³⁺, where six water molecules are directly coordinated to the yttrium ion, and the chloride ions are located in the outer coordination sphere.
¹H and ²H NMR: Proton (¹H) and deuterium (B1214612) (²H) NMR are particularly sensitive to the dynamics of the water molecules. In a static environment, the ¹H NMR spectrum would be expected to show broad lines due to strong dipolar coupling between the protons. However, the water molecules in hydrated salts are often dynamic, undergoing reorientational motions. Variable-temperature ¹H NMR studies can reveal the nature and activation energies of these motions, such as 180° flips and rotations about the Y-O bond axis. ²H NMR of a deuterated analogue, YCl₃·6D₂O, would provide more detailed information on the dynamics, as the lineshape is dominated by the quadrupolar interaction, which is highly sensitive to the orientation and motion of the C₂ axis of the water molecule.
¹⁷O NMR: Oxygen-17 is a quadrupolar nucleus (I = 5/2), and its NMR parameters are highly sensitive to the local environment. acs.orgrsc.orgox.ac.uknih.govrsc.org In this compound, the ¹⁷O NMR spectrum would be expected to show a single resonance for the six equivalent coordinated water molecules. The isotropic chemical shift and the quadrupolar coupling constant (Cq) are sensitive to factors such as the Y-O bond distance and the extent of hydrogen bonding between the coordinated water molecules and the chloride anions. Studies on other hydrated metal salts have shown that the ¹⁷O Cq values for coordinated water molecules typically range from 6 to 8 MHz. acs.org
⁸⁹Y NMR: Yttrium-89 is a spin-1/2 nucleus with 100% natural abundance, making it an excellent probe for the yttrium environment. acs.orgsoton.ac.uknih.govresearchgate.net The ⁸⁹Y chemical shift is highly sensitive to the coordination number and the nature of the coordinating ligands. In this compound, the yttrium is coordinated to six water molecules, and the ⁸⁹Y chemical shift would be characteristic of this [Y(H₂O)₆]³⁺ species. Any change in the coordination environment, such as the partial replacement of water molecules by chloride ions, would result in a significant change in the ⁸⁹Y chemical shift. Solid-state ⁸⁹Y NMR can also provide information on the symmetry of the yttrium site through the chemical shift anisotropy (CSA). researchgate.netrsc.org
Chemical Shift Analysis for Different Cation and Anion Environments
The chemical shifts of the various nuclei in this compound are influenced by the surrounding cation (Y³⁺) and anions (Cl⁻).
¹H Chemical Shift: The ¹H chemical shift of the water molecules is influenced by the polarizing effect of the Y³⁺ cation and hydrogen bonding to the Cl⁻ anions. The strong electrostatic interaction between the Y³⁺ ion and the oxygen atoms of the water molecules leads to a downfield shift of the proton resonance compared to bulk water. The extent of this shift can provide information about the strength of the Y-O bond. Furthermore, hydrogen bonding between the water protons and the chloride anions will also influence the ¹H chemical shift.
¹⁷O Chemical Shift: The ¹⁷O chemical shift of the coordinated water is also significantly affected by the Y³⁺ cation. The coordination to the highly charged cation typically leads to a downfield shift compared to free water. The magnitude of this shift correlates with the charge density of the cation.
⁸⁹Y Chemical Shift: The ⁸⁹Y chemical shift is primarily determined by the immediate coordination sphere of the yttrium ion. In the case of [Y(H₂O)₆]³⁺, the chemical shift will be characteristic of yttrium surrounded by six oxygen atoms. If chloride ions were to enter the first coordination sphere, a significant upfield or downfield shift would be expected, depending on the nature of the Y-Cl bond.
Table 1: Expected NMR Parameters for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Probed Information |
|---|---|---|
| ¹H | 5 - 15 | Water dynamics, hydrogen bonding |
| ¹⁷O | 50 - 150 (relative to H₂O) | Y-O coordination, local symmetry |
| ⁸⁹Y | -100 to 100 (relative to Y(NO₃)₃) | Yttrium coordination number and environment |
Vibrational Spectroscopy
Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of the molecules and ions within the crystal lattice of this compound.
Raman Spectroscopy for Metal-Oxygen and Complex Vibrational Modes
The Raman spectrum of this compound is characterized by vibrations of the [Y(H₂O)₆]³⁺ cation and the lattice modes. The primary features include:
Y-O Stretching: A strong, polarized band corresponding to the symmetric stretching mode (ν₁) of the Y-O bonds in the [Y(H₂O)₆]³⁺ octahedron is expected. The position of this band provides a direct measure of the strength of the yttrium-oxygen bond.
Water Librational Modes: The coordinated water molecules exhibit librational (rocking, wagging, and twisting) modes, which are typically observed in the 400-800 cm⁻¹ region.
O-H Stretching and H-O-H Bending: The high-frequency region of the Raman spectrum is dominated by the O-H stretching and H-O-H bending vibrations of the water molecules.
A reported FT-Raman spectrum for yttrium chloride hexahydrate is available from the Bio-Rad Sadtler library. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is complementary to Raman spectroscopy and is particularly useful for identifying polar functional groups. The FT-IR spectrum of this compound is dominated by the vibrational modes of the coordinated water molecules.
O-H Stretching: A broad and intense absorption band is expected in the 3000-3600 cm⁻¹ region, corresponding to the symmetric and asymmetric O-H stretching vibrations of the water molecules. The broadness of this band is indicative of a range of hydrogen bond strengths.
H-O-H Bending: A sharp band around 1600-1630 cm⁻¹ is attributed to the H-O-H bending mode (ν₂) of the coordinated water.
Water Librational Modes: As in the Raman spectrum, bands corresponding to the rocking, wagging, and twisting motions of the coordinated water molecules are expected in the lower frequency region (below 1000 cm⁻¹).
Y-O Stretching: The Y-O stretching vibrations are also IR active and are expected to appear in the far-infrared region, typically below 500 cm⁻¹.
Comparison with the FT-IR spectra of other hexaaqua metal complexes, such as [Cu(H₂O)₆]²⁺ and [Al(H₂O)₆]³⁺, can aid in the assignment of the vibrational modes. cusat.ac.innih.gov
Table 2: Summary of Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| O-H Stretching | 3000 - 3600 | IR, Raman |
| H-O-H Bending | 1600 - 1630 | IR, Raman |
| Water Librations | 400 - 800 | IR, Raman |
| Y-O Stretching | < 500 | IR, Raman |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons. copernicus.orgnih.gov The fundamental principle involves applying a magnetic field to lift the degeneracy of electron spin states; transitions between these states are then induced by microwave radiation. youtube.com
The yttrium ion in this compound exists in the +3 oxidation state (Y³⁺), with an electron configuration of [Kr] 4d⁰. As all of its electrons are paired, the Y³⁺ ion is diamagnetic and does not possess a permanent magnetic moment. Therefore, pure this compound is EPR silent and does not produce an EPR spectrum. copernicus.orgnih.gov
However, due to its diamagnetic nature and the ability of the Y³⁺ ion to be substitutionally replaced by other trivalent rare-earth ions, yttrium trichloride serves as an excellent host material for EPR studies of paramagnetic ions. By doping a single crystal of YCl₃ with a small amount of a paramagnetic ion, the interactions between these dopant ions are minimized, allowing for detailed analysis of their electronic structure. For instance, studies have been conducted on Neodymium(III) ions (Nd³⁺, 4f³) dilutely substituted into YCl₃ single crystals. aps.org In such experiments, the EPR and electron-nuclear double-resonance (ENDOR) spectra of the Nd³⁺ dopant are measured to determine its spin-Hamiltonian parameters, providing insight into the local crystal field environment created by the YCl₃ host lattice. aps.org
Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-MS) for Cluster Ion Detection
Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) is a soft ionization technique used to analyze molecules by desorbing and ionizing them with a pulsed laser beam. nih.gov The resulting ions are accelerated into a field-free drift tube, and their mass-to-charge (m/z) ratio is determined based on the time it takes for them to reach the detector. nih.gov This method is particularly useful for characterizing clusters and large molecular species. researchgate.net
The application of LDI-MS to aqueous solutions of Yttrium(III) chloride has been used to detect and identify various yttrium-containing cluster ions. researchgate.net Research has shown that both positive and negative cluster ions are formed, and their distribution can be influenced by the pH of the solution. researchgate.net
In one study, LDI-MS analysis of a YCl₃ solution at pH 2 and 5 revealed several yttrium-based cluster ions in the positive ion mode. researchgate.net The variation of solution pH was found to have a minor effect on the mass spectrum, although at pH 10, the [Y₄H₂(H₂O)₄]⁺ cluster was not detected. researchgate.net Density Functional Theory (DFT) calculations were used in conjunction with experimental results to determine the most energetically favorable structures for the observed ions. researchgate.net
The tables below summarize the yttrium cluster ions detected by LDI-MS from a YCl₃ solution as reported in the literature. researchgate.net
Table 1: Positive Yttrium Cluster Ions Detected by LDI-MS This interactive table summarizes the positive cluster ions identified from an Yttrium(III) chloride solution.
| m/z Ratio | Proposed Cluster Ion Formula |
|---|---|
| 195 | [Y₂(OH)₂(H₂O)]⁺ |
| 429 | [Y₄O(OH)₄(H₂O)₄]⁺ |
Table 2: Negative Yttrium Cluster Ions Detected by LDI-MS This interactive table summarizes the negative cluster ions identified from an Yttrium(III) chloride solution.
| m/z Ratio | Proposed Cluster Ion Formula |
|---|---|
| 283 | [Y₂Cl₅(OH)₂(H₂O)]⁻ |
These findings demonstrate the utility of LDI-MS in characterizing the complex speciation of yttrium chloride in solution, providing valuable information on the formation of various polynuclear hydroxy- and chloro-bridged yttrium clusters. researchgate.net
Environmental and Emerging Applications of Yttrium Trichloride Hexahydrate
Role in Environmental Protection Catalysis
Yttrium trichloride (B1173362) hexahydrate has emerged as a valuable catalyst in green chemistry, particularly in the synthesis of sustainable polymers. Its application in the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides offers a pathway to produce aliphatic polyesters, which are biodegradable and can be derived from renewable resources. This process presents a more environmentally friendly alternative to traditional plastics derived from petroleum.
In a notable study, yttrium trichloride hexahydrate, in conjunction with a cocatalyst, has been shown to be highly efficient in this copolymerization. wikipedia.orgresearchgate.net This catalytic system demonstrates excellent control over the polymer's molecular weight and suppresses unwanted side reactions, even when conducted under standard atmospheric conditions. researchgate.net The use of the hydrated form of yttrium chloride is particularly advantageous as it is less expensive and easier to handle than its anhydrous counterparts. researchgate.net
The research highlights the synthesis of high molecular weight polyesters from various monomer pairs, showcasing the versatility of the yttrium-based catalyst. wikipedia.orgresearchgate.net This approach is a significant step towards the industrial viability of sustainable plastics, moving away from petroleum-based sources and offering better end-of-life solutions such as chemical recyclability. researchgate.net
| Monomer Pair (Epoxide + Anhydride) | Catalyst System | Key Finding | Reference |
|---|---|---|---|
| Various Epoxides and Anhydrides | YCl₃·6H₂O with [PPN]Cl | Efficient and controlled synthesis of sustainable aliphatic polyesters with competitive turnover frequencies. | researchgate.net |
| Monosubstituted Epoxide and Tricyclic Anhydride | Yttrium Chloride Salts with [PPN]Cl | Achieved the highest reported molecular weight to date (302.2 kDa) for this type of copolymerization. | wikipedia.org |
Potential in Advanced Sensing Technologies (e.g., optical thermometry, D2O detection)
This compound serves as a critical precursor in the synthesis of advanced materials with novel sensing capabilities. A prime example is the creation of a highly stable yttrium-based metal-organic framework (MOF) designed for optical thermometry and the detection of heavy water (D₂O).
Researchers have hydrothermally synthesized a luminescent MOF, (Y₀.₈₉Tb₀.₁₀Eu₀.₀₁)₆(BDC)₇(OH)₄(H₂O)₄, using this compound as the primary yttrium source. This material exhibits remarkable thermal and water stability, allowing it to function as a ratiometric luminescent thermometer over a broad temperature range of 288–573 K. The differing temperature-dependent luminescence of the terbium (Tb³⁺) and europium (Eu³⁺) ions within the MOF provides the basis for this sensing capability. This represents a significant advancement, as many luminescent thermometers are limited to narrower, lower temperature ranges.
Furthermore, this yttrium-based MOF can quantitatively detect D₂O in water, demonstrating its potential as a multifunctional sensor. The development of such materials opens doors for in-operando temperature sensing in catalytic reactions and for probing solvent environments.
| Sensing Application | Material | Key Performance Metric | Reference |
|---|---|---|---|
| Optical Thermometry | (Y₀.₈₉Tb₀.₁₀Eu₀.₀₁)₆(BDC)₇(OH)₄(H₂O)₄ | Operational Temperature Range: 288–573 K; High Sensitivity: 1.69 ± 0.04 % K⁻¹ at 523 K | [] |
| D₂O Detection | Quantitative sensing of D₂O in H₂O |
Materials for Addressing Environmental Challenges
This compound is a key ingredient in the synthesis of various materials that contribute to mitigating environmental problems, including pollution control and sustainable energy.
One of the most significant materials derived from this compound is yttria-stabilized zirconia (YSZ) . YSZ is a ceramic material with exceptional thermal stability, chemical inertness, and ionic conductivity. wikipedia.org It is synthesized through a sol-gel process where this compound is a precursor for the yttria component. preciseceramic.com YSZ has numerous environmental applications:
Catalyst Support: YSZ's high thermal stability and active surface make it an excellent support for metallic nanoparticles in heterogeneous catalysis. researchgate.net For instance, it has been used as a support for platinum catalysts in the oxidation of pollutants like ethylene (B1197577), toluene, and carbon monoxide. researchgate.net
Solid Oxide Fuel Cells (SOFCs): YSZ serves as a solid electrolyte in SOFCs, which are clean and efficient energy conversion devices. wikipedia.orgpreciseceramic.com Its ability to conduct oxygen ions at high temperatures is crucial for the cell's operation. wikipedia.org
Thermal Barrier Coatings: In gas turbines, YSZ coatings improve efficiency and reduce emissions by allowing for higher operating temperatures. wikipedia.org
Another important class of materials derived from this compound is yttrium oxide (Y₂O₃) nanoparticles and nanocomposites . These materials are being explored for various environmental remediation applications:
Wastewater Treatment: Yttrium-based materials have shown potential in removing pollutants from wastewater. For example, yttrium-modified drinking water treatment residue has been found to be effective for phosphorus removal. A study on the impact of yttrium on activated sludge systems in wastewater treatment indicated that at certain concentrations, it could inhibit nitrification. bohrium.com Furthermore, the biosorption of yttrium from wastewater using microorganisms like Serratia marcescens has been investigated, with results showing a high adsorption capacity. researchgate.net
Photocatalysis: Y₂O₃ nanoparticles, sometimes synthesized using green methods involving plant extracts, are being investigated for the photocatalytic degradation of pollutants. nih.gov
The versatility of this compound as a precursor allows for the tailoring of material properties to address specific environmental challenges, from reducing harmful emissions to purifying contaminated water.
| Material | Environmental Application | Key Research Finding/Performance Metric | Reference |
|---|---|---|---|
| Yttria-Stabilized Zirconia (YSZ) | Catalyst support for pollution control | Acts as an active support for platinum catalysts in the oxidation of various pollutants. | researchgate.net |
| Yttria-Stabilized Zirconia (YSZ) | Solid electrolyte in Solid Oxide Fuel Cells (SOFCs) | Enables oxygen ion conduction at high temperatures (800–1000 °C). | wikipedia.org |
| Yttrium-modified drinking water treatment residue | Phosphorus removal from wastewater | Demonstrated efficacy in removing phosphorus. | researchgate.net |
| Serratia marcescens (biosorbent) | Yttrium removal from wastewater | Achieved an adsorption capacity of 123.65 mg/g under optimized conditions. | researchgate.net |
| Yttrium Oxide (Y₂O₃) Nanoparticles | Photocatalytic degradation of pollutants | Synthesized via green methods for potential environmental applications. | nih.gov |
Q & A
Q. What are the standard methods for synthesizing and purifying YCl₃·6H₂O in laboratory settings?
Yttrium trichloride hexahydrate is typically synthesized via direct reaction of yttrium oxide (Y₂O₃) with hydrochloric acid under controlled conditions. A common protocol involves dissolving Y₂O₃ in concentrated HCl (37%) at 80–100°C, followed by evaporation and crystallization under reduced pressure to obtain the hydrated form . For purification, recrystallization in ethanol-water mixtures or vacuum drying at 60–80°C is recommended to minimize hydrolysis. Trace metal impurities (e.g., Fe³⁺, Al³⁺) can be removed via ion-exchange chromatography using chelating resins like Dowex 50W .
Q. Which characterization techniques are essential for verifying the purity and structure of YCl₃·6H₂O?
Key techniques include:
- X-ray Diffraction (XRD): To confirm crystallinity and phase purity by matching observed peaks with reference patterns (e.g., JCPDS 00-025-1027) .
- Thermogravimetric Analysis (TGA): To quantify hydration states by measuring mass loss between 100–200°C (removal of lattice water) .
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For detecting trace metal impurities (<1 ppm) .
- FTIR Spectroscopy: To identify O–H stretching (~3400 cm⁻¹) and Y–Cl vibrational modes (~450 cm⁻¹) .
Advanced Research Questions
Q. How does the hygroscopic nature of YCl₃·6H₂O affect its reactivity in solvothermal synthesis?
The hygroscopicity of YCl₃·6H₂O necessitates strict anhydrous handling in reactions involving moisture-sensitive precursors (e.g., organometallic compounds). For solvothermal synthesis of nanoparticles, pre-drying the compound at 120°C under vacuum for 12 hours is critical to prevent unintended hydrolysis. In-situ dehydration using molecular sieves or coordinating solvents (e.g., oleic acid) can stabilize reactive intermediates .
Q. What experimental strategies resolve discrepancies in reported thermal decomposition pathways of YCl₃·6H₂O?
Conflicting TGA data (e.g., varying mass loss percentages at specific temperatures) may arise from differences in heating rates or atmospheric humidity. To reconcile these:
Q. How does doping YCl₃·6H₂O with rare-earth ions (e.g., Gd³⁺, Yb³⁺) influence its optical properties in upconversion nanomaterials?
Co-doping YCl₃·6H₂O with Gd³⁺ enhances lattice rigidity, reducing non-radiative decay and improving upconversion efficiency. For example, in NaYF₄:Yb³⁺/Tm³⁺ nanoparticles, Gd³⁺ substitution (10–20 mol%) shifts emission peaks due to altered crystal field splitting . Methodology:
Q. What are the challenges in maintaining stoichiometric control during the synthesis of YCl₃·6H₂O-derived coordination polymers?
Hydrated Y³⁺ ions exhibit rapid ligand exchange, complicating stoichiometric control. Mitigation strategies include:
- Using slow diffusion methods (e.g., layering ligand solutions over YCl₃·6H₂O in H₂O/MeOH).
- Employing chelating ligands (e.g., 2,2'-bipyridine) to stabilize intermediate complexes.
- Monitoring reaction progress via pH titration to maintain optimal Y³⁺/ligand ratios .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
